molecular formula C36H68O16 B610218 Propargyl-PEG14-Boc

Propargyl-PEG14-Boc

Cat. No.: B610218
M. Wt: 756.9 g/mol
InChI Key: ZARGKRMZKKFQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG14-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) derivative that serves as a valuable building block in bioconjugation and materials science. Its core utility stems from two orthogonal, reactive functional groups: a terminal propargyl group and a t-butyl protected carboxylic acid. The propargyl group readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential example of "Click Chemistry," with azide-containing compounds or biomolecules to form a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for labeling and conjugating biomolecules. The carboxylic acid group, protected as a t-butyl ester, is stable during the click chemistry reaction but can be efficiently liberated under mild acidic conditions to reveal the free acid, ready for subsequent activation and conjugation to primary amines via amide bond formation . The incorporation of a 14-unit PEG spacer between these functional groups profoundly enhances the molecule's physicochemical properties. The hydrophilic PEG chain significantly improves aqueous solubility, which is critical for reactions in physiological buffers, and reduces nonspecific binding . Furthermore, the PEG spacer provides a long, flexible tether that can help minimize steric hindrance when conjugating large biomolecules, such as proteins or antibodies, and can improve the pharmacokinetic profiles of resulting conjugates. This combination of features makes Propargyl-PEG14-t-butyl ester a versatile reagent for a wide array of applications, including the synthesis of PEGylated therapeutics, the development of Antibody-Drug Conjugates (ADCs) where it can function as a linker, the functionalization of surfaces and nanoparticles, and the stepwise construction of complex molecular architectures in solution-phase peptide synthesis .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O16/c1-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-31-50-33-34-51-32-30-49-28-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-35(37)52-36(2,3)4/h1H,6-34H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGKRMZKKFQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Propargyl-PEG14-Boc in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG14-Boc is a heterobifunctional chemical linker that has gained significant traction in the field of biochemistry, particularly in the development of targeted therapeutics. Its unique structure, featuring a propargyl group for click chemistry, a 14-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, provides a versatile platform for the synthesis of complex biomolecules. This guide delves into the core applications of this compound, offering insights into its role in constructing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), complete with representative experimental protocols, quantitative data, and workflow visualizations.

Core Applications in Biochemistry

The primary utility of this compound lies in its role as a linker in the assembly of bifunctional molecules. The key features of its structure are:

  • Propargyl Group: This terminal alkyne is a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation to molecules containing an azide group.

  • PEG14 Spacer: The 14-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate. The length of the PEG linker is a critical parameter in optimizing the biological activity of molecules like PROTACs.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group can be selectively removed under acidic conditions, revealing the amine for subsequent conjugation, typically through amide bond formation.

These features make this compound a valuable building block in the following areas:

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG linker can improve the solubility and stability of the ADC.

  • Bioconjugation: More broadly, this linker can be used to connect various biomolecules, such as peptides, proteins, and oligonucleotides, for a range of research applications.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC is a critical determinant of its efficacy. The following table summarizes representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating how linker length can influence the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While this data is not specific to a PROTAC synthesized with this compound, it provides a clear illustration of the importance of linker optimization, a process for which this compound is well-suited.

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PEG3~1250>95
PEG4 (similar to PEG14) ~15 25 >95
PEG5~1840>90
PEG6~2180~85

This table presents representative data for BRD4-targeting PROTACs to illustrate the impact of PEG linker length. The values are approximations based on published literature for similar compounds.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC using a linker analogous to this compound.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a convergent synthetic route for a PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Step 1: Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the deprotected Propargyl-PEG14-amine.

Step 2: Conjugation to a BRD4 Ligand

  • Dissolve the deprotected Propargyl-PEG14-amine and a carboxylic acid-functionalized BRD4 ligand (e.g., a derivative of JQ1) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Purify the resulting JQ1-PEG14-propargyl intermediate by flash column chromatography.

Step 3: Click Chemistry with an Azide-Functionalized CRBN Ligand

  • Dissolve the JQ1-PEG14-propargyl intermediate and an azide-functionalized CRBN ligand (e.g., a derivative of pomalidomide) in a mixture of t-butanol and water.

  • Add copper(II) sulfate and a reducing agent such as sodium ascorbate to generate the catalytic Cu(I) species in situ.

  • Stir the reaction at room temperature for 12-24 hours.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Evaluation of PROTAC-Mediated BRD4 Degradation

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line (e.g., MCF7).

  • Cell Culture and Treatment:

    • Plate MCF7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to a vehicle-treated control.

    • Determine the DC50 and Dmax values from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

BRD4_PROTAC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Transcription Transcription BRD4->Transcription Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) cMYC_Gene c-MYC Gene Transcription->cMYC_Gene PROTAC BRD4 PROTAC PROTAC->BRD4 Binds to CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds to Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degradation Proteasome->Degradation Degradation->BRD4 Leads to Degradation of

Caption: Mechanism of a BRD4-targeting PROTAC leading to c-MYC downregulation.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Propargyl_PEG14_Boc This compound Deprotection Boc Deprotection (TFA/DCM) Propargyl_PEG14_Boc->Deprotection Amine_Intermediate Propargyl-PEG14-Amine Deprotection->Amine_Intermediate Amide_Coupling Amide Coupling (HATU, DIPEA) Amine_Intermediate->Amide_Coupling BRD4_Ligand BRD4 Ligand (with COOH) BRD4_Ligand->Amide_Coupling Propargyl_Intermediate JQ1-PEG14-Propargyl Amide_Coupling->Propargyl_Intermediate Click_Reaction CuAAC Click Chemistry (CuSO4, NaAsc) Propargyl_Intermediate->Click_Reaction CRBN_Ligand CRBN Ligand (with Azide) CRBN_Ligand->Click_Reaction Final_PROTAC Final BRD4 PROTAC Click_Reaction->Final_PROTAC Cell_Treatment Treat Cancer Cells with PROTAC Final_PROTAC->Cell_Treatment Test Efficacy Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot Western Blot for BRD4 Levels Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A representative workflow for the synthesis and evaluation of a BRD4 PROTAC.

Conclusion

This compound is a highly valuable and versatile linker for the construction of complex biomolecules in biochemical and pharmaceutical research. Its well-defined structure, incorporating a clickable alkyne, a hydrophilic PEG spacer, and a protected amine, allows for a modular and efficient approach to the synthesis of targeted therapeutics like PROTACs and ADCs. The ability to systematically vary the linker length using PEG derivatives is crucial for optimizing the biological activity of these molecules. The representative protocols and workflows provided in this guide offer a framework for the rational design and evaluation of novel therapeutics utilizing this and similar advanced chemical linkers. As the field of targeted protein degradation and bioconjugation continues to evolve, the strategic use of well-designed linkers like this compound will remain a cornerstone of innovation.

Propargyl-PEG14-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Propargyl-PEG14-Boc, a bifunctional molecule commonly utilized in bioconjugation and drug development, particularly as a PEG-based PROTAC linker. The molecule incorporates a propargyl group for click chemistry applications, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc) protecting group.

Molecular Data

The fundamental quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₃₆H₆₈O₁₆[1][2][3]
Molecular Weight 756.92 g/mol [1][2]
Exact Mass 756.4500 u[1]
Elemental Analysis C: 57.13%; H: 9.06%; O: 33.82%[1]

Note: The molecular weight may also be cited as 756.9 g/mol [3].

Structural and Functional Information

This compound, also known as Propargyl-PEG14-t-Butyl Ester, is a chemical compound that features a terminal alkyne group (propargyl) and a tert-butyl protected carboxyl group[1][3]. The propargyl group enables covalent linkage to azide-modified molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction[3]. The hydrophilic PEG14 spacer enhances the solubility of the molecule in aqueous media, a valuable attribute for biological applications[3]. The Boc protecting group can be removed under acidic conditions to reveal a carboxylic acid, enabling further conjugation strategies[3].

This document focuses on the core molecular data for this compound. Detailed experimental protocols and signaling pathway diagrams are beyond the scope of this technical summary and would be specific to the application in which this molecule is employed.

References

Solubility Profile of Propargyl-PEG14-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG14-Boc, a heterobifunctional PROTAC linker. Due to the limited availability of precise quantitative solubility data in public literature and supplier documentation, this guide synthesizes available qualitative information for structurally analogous compounds and presents a general experimental protocol for determining precise solubility parameters.

Introduction to this compound

This compound is a valuable tool in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises a propargyl group for click chemistry, a 14-unit polyethylene glycol (PEG) chain to enhance solubility and provide a flexible spacer, and a Boc-protected amine for subsequent chemical modifications. Understanding its solubility is critical for reaction setup, purification, and formulation. The PEG chain, known for its hydrophilic properties, generally imparts good solubility in a range of solvents.[1]

Qualitative Solubility Analysis

Based on this information, the expected solubility of this compound is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterSolubleThe long, hydrophilic PEG14 chain is expected to dominate the molecule's properties, conferring aqueous solubility.[3]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent known to dissolve a wide range of PEGylated compounds.[3]
Dimethylformamide (DMF)SolubleAnother polar aprotic solvent suitable for dissolving PEG derivatives.[3]
Dichloromethane (DCM)SolubleA common organic solvent in which many PEGylated linkers show good solubility.[3]
EthanolLikely SolublePEG compounds are generally soluble in alcohols, although this can be concentration-dependent.
MethanolLikely SolubleSimilar to ethanol, good solubility is expected.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data (e.g., in mg/mL), a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended here.[4]

Objective:

To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:
  • This compound

  • Selected solvents (e.g., Water, DMSO, DMF, DCM, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another quantitative analytical technique.

Procedure:
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Visual inspection should confirm the presence of undissolved solid.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a validated analytical method such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve. This concentration represents the saturation solubility.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 proc1 Centrifuge to pellet excess solid equil1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter supernatant (0.22 µm) proc2->proc3 analysis2 Analyze samples and standards (e.g., HPLC) proc3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate concentration from calibration curve analysis2->analysis3

Fig. 1: Experimental workflow for solubility determination.

Logical Relationship of Factors Influencing Solubility

The solubility of a PEGylated molecule like this compound is governed by a balance of its structural components and the properties of the solvent. The following diagram illustrates these relationships.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties peg_chain PEG14 Chain (Hydrophilic) solubility Overall Solubility peg_chain->solubility Increases in polar solvents boc_group Boc Group (Lipophilic) boc_group->solubility Increases in nonpolar solvents propargyl_group Propargyl Group (Slightly Polar) propargyl_group->solubility Minor influence polarity Polarity (Polar/Nonpolar) polarity->solubility Like-dissolves-like h_bonding Hydrogen Bonding Capacity h_bonding->solubility Enhances dissolution of PEG

Fig. 2: Factors influencing the solubility of this compound.

Conclusion

This compound is anticipated to be soluble in water and common polar organic solvents such as DMSO, DMF, and DCM, owing to its substantial PEG component. For research and development applications requiring precise concentrations, the provided experimental protocol offers a robust framework for quantitative solubility determination. This understanding is essential for the effective application of this versatile linker in the synthesis of PROTACs and other advanced bioconjugates.

References

An In-Depth Technical Guide on the Mechanism of Action of Propargyl-PEG14-Boc in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of specific proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing not only the formation of a productive ternary complex but also the overall physicochemical properties of the molecule. This technical guide provides a comprehensive overview of the mechanism of action of a specific type of linker, Propargyl-PEG14-Boc, in the context of PROTACs. While direct experimental data for this exact linker is limited in the public domain, this guide will leverage data from analogous long-chain PEGylated PROTACs to elucidate its role in ternary complex formation, protein degradation, and its impact on key pharmacological parameters. Detailed experimental protocols for the synthesis and evaluation of such PROTACs are also provided, alongside visualizations of key pathways and workflows.

Introduction to PROTACs and the Role of the Linker

PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS). They act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The linker component of a PROTAC is far from a passive spacer. Its length, composition, and attachment points are critical for:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the POI and the E3 ligase without steric hindrance, leading to a stable and productive ternary complex.

  • Physicochemical Properties: The linker significantly influences the solubility, permeability, and metabolic stability of the PROTAC molecule. Polyethylene glycol (PEG) linkers are frequently employed to enhance aqueous solubility, a common challenge for these often large and hydrophobic molecules.

  • Cellular Permeability: While enhancing solubility, PEG linkers can also impact cell permeability. A balance must be struck, as excessively long and polar linkers may hinder passive diffusion across the cell membrane.

The this compound Linker: A Modular Component for PROTAC Synthesis

The "this compound" linker is a bifunctional molecule designed for the modular synthesis of PROTACs. Let's break down its components:

  • Propargyl Group (C≡CH): This terminal alkyne is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the linker to a molecule containing an azide group, providing a robust method for joining one of the PROTAC's ligands.

  • Polyethylene Glycol (PEG) 14: This chain of 14 ethylene glycol units provides a long, flexible, and hydrophilic spacer. The length of the PEG chain is a critical parameter that dictates the distance between the two ends of the PROTAC, thereby influencing the geometry of the ternary complex. The hydrophilicity of the PEG chain generally improves the aqueous solubility of the resulting PROTAC.

  • Boc (tert-Butoxycarbonyl) Group: This is a common protecting group for an amine functionality. In the context of this linker, it temporarily blocks the reactivity of a terminal amine group. This allows for the selective reaction of the propargyl group first. The Boc group can then be easily removed under acidic conditions to reveal the free amine, which can then be coupled to the other ligand (e.g., through an amide bond formation).

Mechanism of Action: A Step-by-Step Guide

A PROTAC synthesized using a this compound linker would exert its effect through the following steps:

  • Cellular Entry: The PROTAC, with its long PEG chain, must first traverse the cell membrane to reach its intracellular targets. The physicochemical properties imparted by the linker are crucial for this step.

  • Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to either the target protein (POI) or the E3 ligase, forming binary complexes.

  • Ternary Complex Formation: The key event is the formation of a POI-PROTAC-E3 ligase ternary complex. The length and flexibility of the PEG14 linker are critical in allowing the two proteins to come together in a productive orientation for the subsequent ubiquitination step.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to accessible lysine residues on the surface of the POI. This process can occur multiple times, leading to the formation of a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Catalytic Cycle: The PROTAC is not consumed in the degradation process and is released to induce the degradation of another molecule of the target protein, acting in a catalytic manner.

Quantitative Data Analysis

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.

Table 1: Representative Data on the Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBN12 (4 PEG units)>5000<20[1]
BRD4CRBN15 (5 PEG units)<500~70[1]
BRD4CRBN18 (6 PEG units)<500~80[1]
SMARCA2VHL<12No degradation-[2]
SMARCA2VHL2130065[2]

Note: The data presented are from analogous systems and are intended to be illustrative of the general principles of linker length optimization.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a propargyl-PEG linker and for the key experiments used to evaluate its biological activity.

PROTAC Synthesis via Click Chemistry and Amide Coupling

This protocol describes a general synthesis of a PROTAC using a propargyl-PEG-Boc linker.

Materials:

  • POI ligand with a carboxylic acid or activated ester functionality.

  • E3 ligase ligand with an azide functionality.

  • This compound linker.

  • Copper(II) sulfate (CuSO4).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand for copper).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water.

  • Trifluoroacetic acid (TFA).

  • Amide coupling reagents (e.g., HATU, HOBt, EDC).

  • Base (e.g., DIPEA).

Protocol:

  • Click Reaction:

    • Dissolve the E3 ligase ligand-azide (1 eq) and this compound (1.1 eq) in a mixture of DMF and water.

    • Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute with water and extract the product with an organic solvent (e.g., DCM).

    • Purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the product from the click reaction in DCM.

    • Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the amine-PEG-E3 ligase ligand conjugate.

  • Amide Coupling:

    • Dissolve the POI ligand-acid (1 eq) and the amine-PEG-E3 ligase ligand conjugate (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot dose-response curves to determine DC50 and Dmax values.

HiBiT Assay for Real-Time Degradation Kinetics

The HiBiT assay is a sensitive bioluminescent method for monitoring protein levels in real-time in live cells.

Protocol:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the N- or C-terminus of the endogenous gene for the POI in a cell line stably expressing the LgBiT protein.

  • Assay Procedure:

    • Plate the engineered cells in a white, opaque 96-well plate.

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent to lyse the cells and provide the substrate.

    • Alternatively, for live-cell kinetic measurements, use a non-lytic detection reagent.

    • Treat cells with a serial dilution of the PROTAC.

    • Measure luminescence at various time points using a plate reader.

  • Data Analysis:

    • Normalize luminescence signals to the vehicle control.

    • Plot luminescence over time to determine the rate of degradation.

    • Generate dose-response curves at specific time points to determine DC50 and Dmax.

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the proximity of the POI and the E3 ligase in live cells, providing a direct readout of ternary complex formation.

Protocol:

  • Cell Line and Vector Preparation:

    • Create a fusion construct of the POI with NanoLuc® luciferase (the BRET donor).

    • Create a fusion construct of the E3 ligase (e.g., VHL or CRBN) with HaloTag® (the BRET acceptor).

    • Co-transfect cells with both constructs.

  • Assay Procedure:

    • Add the HaloTag® ligand (a fluorescent dye) to the cells.

    • Treat the cells with a serial dilution of the PROTAC.

    • Add the NanoBRET™ substrate.

    • Measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates ternary complex formation.

    • Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_assays Assays synthesis Synthesis of PROTAC with This compound linker cell_culture Cell Culture synthesis->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot hibit_assay HiBiT Assay (Degradation Kinetics) treatment->hibit_assay nanobret_assay NanoBRET Assay (Ternary Complex) treatment->nanobret_assay proteomics Quantitative Proteomics (Selectivity) treatment->proteomics data_analysis Data Analysis (DC50, Dmax, EC50) western_blot->data_analysis hibit_assay->data_analysis nanobret_assay->data_analysis proteomics->data_analysis

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The this compound linker represents a versatile and modular tool for the construction of PROTACs. Its propargyl group enables efficient and specific conjugation via click chemistry, while the Boc-protected amine allows for orthogonal coupling strategies. The long PEG14 chain provides the necessary length and flexibility to facilitate the formation of a productive ternary complex, and its hydrophilic nature can improve the solubility of the resulting PROTAC. While the optimal linker length is target-dependent and requires empirical validation, the principles and experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to design, synthesize, and evaluate novel PROTACs incorporating long-chain PEG linkers for targeted protein degradation. The continued exploration of linker chemistry and a deeper understanding of the structure-activity relationships governing ternary complex formation will undoubtedly accelerate the development of this promising therapeutic modality.

References

Synthesis of Propargyl-PEG14-Boc Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the Propargyl-PEG14-Boc linker, a valuable heterobifunctional tool in drug delivery, proteomics, and molecular biology. This linker features a terminal alkyne for "click" chemistry conjugation and a Boc-protected amine, which can be deprotected to reveal a primary amine for further functionalization. The inclusion of a 14-unit polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between conjugated moieties.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be approached via two primary routes, both commencing with commercially available polyethylene glycol with 14 ethylene glycol units. The selection of the route may depend on the starting material's availability and the purification strategy.

  • Route A: This pathway begins with the mono-propargylation of PEG14-diol, followed by the conversion of the remaining terminal hydroxyl group to a Boc-protected amine.

  • Route B: This alternative route starts with a mono-Boc-amino-PEG14-alcohol, which is then subjected to propargylation of the terminal hydroxyl group.

This guide will focus on a logical pathway involving the initial mono-functionalization of a readily available PEG derivative.

Experimental Protocols

The following protocols are based on established synthetic methodologies for PEG derivatives and provide a comprehensive guide for the synthesis of this compound.

Step 1: Synthesis of Mono-propargyl-PEG14-alcohol

This step involves the Williamson ether synthesis to introduce the propargyl group onto one of the terminal hydroxyls of PEG14-diol. To favor mono-substitution, a significant excess of the PEG-diol can be used, followed by chromatographic purification.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
PEG14-diol~63910 g15.6 mmol
Propargyl bromide (80% in toluene)118.960.46 mL4.1 mmol
Sodium hydride (60% dispersion in mineral oil)24.000.16 g4.1 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-
Diethyl ether-As needed-

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve PEG14-diol in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the mono-propargylated product.

  • Alternatively, precipitation from diethyl ether can be used for initial purification.[1]

Expected Yield: 40-60% after purification.

Step 2: Tosylation of Mono-propargyl-PEG14-alcohol

The terminal hydroxyl group is activated for subsequent nucleophilic substitution by converting it into a better leaving group, a tosylate.

Reaction Scheme:

TsO-(CH2CH2O)14-CH2-C≡CH + NaN3 --> N3-(CH2CH2O)14-CH2-C≡CH

N3-(CH2CH2O)14-CH2-C≡CH + PPh3 --> H2N-(CH2CH2O)14-CH2-C≡CH

H2N-(CH2CH2O)14-CH2-C≡CH + (Boc)2O --> Boc-HN-(CH2CH2O)14-CH2-C≡CH```

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Amino-PEG14-propargyl ether~6763 g4.4 mmol
Di-tert-butyl dicarbonate ((Boc)2O)218.251.15 g5.3 mmol
Triethylamine (TEA)101.190.92 mL6.6 mmol
Dichloromethane (DCM)-30 mL-

Procedure:

  • Dissolve the amino-PEG in DCM.

  • Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in DCM.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The final product can be purified by column chromatography if necessary.

Expected Yield: >90%.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductExpected Yield (%)
1Mono-propargylationPEG14-diolMono-propargyl-PEG14-alcohol40-60
2TosylationMono-propargyl-PEG14-alcoholPropargyl-PEG14-tosylate>90
3AzidationPropargyl-PEG14-tosylateAzido-PEG14-propargyl ether>90
4ReductionAzido-PEG14-propargyl etherAmino-PEG14-propargyl ether>85
5Boc ProtectionAmino-PEG14-propargyl etherThis compound linker>90

Table 2: Characterization Data for Key Intermediates and Final Product

CompoundTechniqueExpected Chemical Shifts (δ, ppm) or m/z
Mono-propargyl-PEG14-alcohol¹H NMR3.5-3.7 (PEG backbone), 4.2 (O-CH₂-C≡), 2.4 (C≡CH)
Propargyl-PEG14-tosylate¹H NMR7.8 & 7.3 (aromatic protons), 3.5-3.7 (PEG backbone), 4.1 (CH₂-OTs), 2.4 (CH₃-Ar)
This compound linker¹H NMR3.5-3.7 (PEG backbone), 3.3 (CH₂-NHBoc), 1.4 (Boc -C(CH₃)₃)
This compound linkerMass Spec (ESI)[M+Na]⁺ calculated for C₃₆H₆₇NO₁₅Na

Visualization of the Synthetic Pathway

Synthesis_Pathway A PEG14-diol HO-(CH2CH2O)14-H B Mono-propargyl-PEG14-alcohol HO-(CH2CH2O)14-CH2-C≡CH A->B 1. NaH, THF 2. Propargyl bromide C Propargyl-PEG14-tosylate TsO-(CH2CH2O)14-CH2-C≡CH B->C TsCl, TEA, DCM D Azido-PEG14-propargyl ether N3-(CH2CH2O)14-CH2-C≡CH C->D NaN3, DMF E Amino-PEG14-propargyl ether H2N-(CH2CH2O)14-CH2-C≡CH D->E PPh3, THF/H2O F This compound Linker Boc-HN-(CH2CH2O)14-CH2-C≡CH E->F (Boc)2O, TEA, DCM

Caption: Synthetic pathway for this compound linker.

References

Safety and Handling Guidelines for Propargyl-PEG14-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Propargyl-PEG14-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document compiles and extrapolates data from structurally related compounds, including PEGylated molecules, propargyl-containing compounds, and Boc-protected amines. It is imperative to handle this chemical in a laboratory setting with appropriate safety precautions.

Chemical and Physical Properties

This compound is a heterobifunctional linker containing a terminal alkyne (propargyl group) for click chemistry, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG chain enhances solubility and provides spatial separation in bioconjugation applications.

PropertyDataSource
Molecular Formula C36H68O16TargetMol
Molecular Weight 756.92 g/mol TargetMol
Appearance Not specified; likely a solid or viscous oilInferred from related compounds
Solubility Soluble in water, DMSO, DMF, and DCMBroadPharm (for Propargyl-PEG14-acid)
Purity Typically >95% or >98%TargetMol, BroadPharm

Hazard Identification and Precautionary Measures

Based on data from similar compounds containing propargyl and Boc functionalities, this compound should be handled with care. The primary hazards are associated with the reactive propargyl group and potential for irritation.

Potential Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a

The Strategic Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component in the design and performance of ADCs is the linker, which connects the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a versatile and powerful tool for optimizing the therapeutic index of ADCs. This in-depth technical guide explores the multifaceted role of PEG linkers in ADC development, detailing their impact on pharmacokinetics, efficacy, and safety, and provides practical guidance on their implementation and evaluation.

Core Principles of PEG Linkers in ADCs

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that offers several key advantages when incorporated into ADC design.[1][2] Its primary function is to modulate the overall physicochemical properties of the ADC, transforming it into a more effective and safer therapeutic agent.[3][4]

The core advantages of utilizing PEG linkers include:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC.[1][4] PEG linkers, with their hydrophilic nature, counteract this hydrophobicity, improving the ADC's solubility and preventing aggregation.[1][4] This is crucial for manufacturability and in vivo stability.

  • Improved Pharmacokinetics: The hydrophilic PEG chain creates a "hydration shell" around the ADC, which increases its hydrodynamic radius.[2] This steric hindrance reduces renal clearance and protects the ADC from enzymatic degradation, leading to a prolonged plasma half-life and increased exposure of the tumor to the therapeutic agent.[2][3]

  • Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or the linker itself, PEGylation can reduce the risk of an immune response against the ADC, a significant concern for protein-based therapeutics.[2]

  • Controlled Drug-to-Antibody Ratio (DAR): The incorporation of PEG linkers can facilitate the attachment of a higher number of drug molecules per antibody (higher DAR) without compromising the ADC's stability and solubility.[5] This allows for the delivery of a greater therapeutic dose to the target cell.

Types of PEG Linkers and Their Impact

PEG linkers can be broadly categorized based on their structure (linear or branched) and their mechanism of payload release (cleavable or non-cleavable). The choice of linker type is a critical design parameter that profoundly influences the ADC's mechanism of action and overall performance.

Structural Classification
  • Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a straight chain of ethylene glycol units. They provide a flexible spacer between the antibody and the payload.

  • Branched PEG Linkers: These linkers have multiple PEG chains extending from a central core. This architecture can further enhance the hydrophilic shielding and allow for the attachment of multiple payload molecules, potentially increasing the DAR.

Functional Classification
  • Cleavable PEG Linkers: These linkers are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cancer cell. Common cleavage mechanisms include:

    • Enzymatic Cleavage: Utilizing enzymes that are overexpressed in tumor cells, such as cathepsins, to cleave a peptide bond within the linker.

    • pH-Sensitive Cleavage: Employing acid-labile groups, like hydrazones, that are cleaved in the acidic environment of endosomes and lysosomes.

    • Reductive Cleavage: Incorporating disulfide bonds that are cleaved by the high intracellular concentrations of reducing agents like glutathione.

  • Non-Cleavable PEG Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome. This approach offers greater stability in circulation and can reduce off-target toxicity.[6]

Quantitative Impact of PEG Linkers on ADC Properties

The inclusion and characteristics of a PEG linker, particularly its length, have a quantifiable impact on the performance of an ADC. The following tables summarize key quantitative data from various studies, highlighting these effects.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
PEG Linker LengthHalf-Life (t½)Clearance RateReference(s)
No PEG19.6 minHigh[3]
PEG4k49.2 minModerate[3]
PEG8Slower clearance (threshold effect)Low[7]
PEG10k219.0 minLow[3]
PEG12Slower clearanceLow[7]
PEG24Slower clearanceLow[5][7]

Data presented is a synthesis from multiple studies and may vary depending on the specific ADC and experimental model.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
PEG Linker LengthCell LineIC50 (nM)Reference(s)
No PEGSK-BR-34.9[3]
No PEGNCI-N877.0[3]
PEG4kSK-BR-331.9[3]
PEG4kNCI-N8726.2[3]
PEG10kSK-BR-3111.3[3]
PEG10kNCI-N8783.5[3]

IC50 values are dependent on the cell line, payload, and assay conditions. The data illustrates a general trend of decreasing in vitro potency with increasing PEG length, which is often compensated for by improved in vivo performance.

Experimental Protocols for ADC Development and Evaluation

The development of a successful ADC requires rigorous experimental evaluation. The following sections provide detailed methodologies for key experiments in the ADC development workflow.

Synthesis of a PEGylated Antibody-Drug Conjugate

This protocol outlines a general procedure for the conjugation of a drug-linker to an antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • PEGylated drug-linker with a maleimide group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: a. Prepare the mAb solution in PBS. b. Add a molar excess of TCEP solution to the mAb solution to reduce the interchain disulfide bonds. c. Incubate the reaction mixture at 37°C for 1-2 hours.

  • Drug-Linker Conjugation: a. Dissolve the PEGylated drug-linker-maleimide in DMSO to prepare a stock solution. b. Add the drug-linker solution to the reduced mAb solution. The molar ratio of drug-linker to mAb will determine the target DAR. c. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: a. Purify the ADC from unreacted drug-linker and other reagents using a size-exclusion chromatography column equilibrated with PBS. b. Collect the fractions containing the purified ADC.

  • Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. Determine the DAR using methods described in the following section. c. Analyze the purity and aggregation state of the ADC using techniques like SDS-PAGE and size-exclusion chromatography.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

Method 1: UV-Vis Spectroscopy [][9]

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength specific to the cytotoxic drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC) [][9]

  • HIC separates ADC species based on the number of conjugated drug molecules, as each drug adds to the hydrophobicity of the conjugate.

  • Inject the purified ADC onto an HIC column.

  • The resulting chromatogram will show peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

  • The average DAR can be calculated from the relative peak areas.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) [9][10]

  • LC-MS provides a precise measurement of the molecular weight of the different ADC species.

  • The mass difference between the unconjugated antibody and the various drug-loaded species allows for the direct determination of the number of conjugated drugs.

  • This method can also be used to identify the sites of conjugation.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)[11][12][13][14]

This assay measures the ability of the ADC to kill target cancer cells in culture.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibodies

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Add the solutions to the cells.

  • Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a CO2 incubator.

  • MTT/XTT Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

    • For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

In Vivo Efficacy Study in a Xenograft Model[15][16][17][18][19]

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells for implantation

  • ADC and vehicle control solutions

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the human tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC (intravenously) and vehicle control according to the predetermined dosing schedule.

  • Monitoring: a. Measure the tumor volume using calipers two to three times per week. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health of the animals.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or when the mice in the treatment groups show signs of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Visualizing Key Processes in ADC Development and Action

The following diagrams, generated using the DOT language for Graphviz, illustrate critical workflows and signaling pathways involved in the development and mechanism of action of ADCs.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Characterization cluster_Evaluation Preclinical Evaluation cluster_Clinical Clinical Development Target_ID Target Identification & Validation Ab_Generation Antibody Generation & Humanization Target_ID->Ab_Generation Linker_Design Linker Design (PEGylation) Ab_Generation->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design Synthesis ADC Synthesis Linker_Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK, Toxicity) In_Vitro->In_Vivo Phase_I Phase I Trials In_Vivo->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

Caption: A generalized workflow for the development of an antibody-drug conjugate.

Caption: The mechanism of action of an antibody-drug conjugate with a cleavable linker.

Conclusion

PEG linkers are a cornerstone of modern ADC design, offering a powerful means to overcome the challenges associated with hydrophobic payloads and to fine-tune the pharmacokinetic and safety profiles of these complex therapeutics. By enhancing solubility, prolonging circulation half-life, and enabling higher drug loading, PEG linkers contribute significantly to widening the therapeutic window of ADCs. The rational design and selection of PEG linkers, based on a thorough understanding of their structure-activity relationships and supported by rigorous experimental evaluation, are critical for the successful development of the next generation of highly effective and safe antibody-drug conjugates for cancer therapy.

References

Methodological & Application

Application Note: Streamlined Bioconjugation via Propargyl-PEG14-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing Propargyl-PEG14-Boc. This reagent is particularly valuable for researchers in drug development and chemical biology due to its discrete PEG linker, which enhances solubility and provides a defined spacer arm, and its Boc-protected amine, which allows for subsequent orthogonal deprotection and further functionalization.

The following protocol outlines the key steps for conjugating this compound to an azide-containing molecule, a common strategy for linking biomolecules, fluorophores, or other functionalities.

Experimental Protocol

This protocol is optimized for a small-scale reaction (1-5 mg) and can be scaled up as needed with appropriate adjustments to reagent quantities and reaction volumes.

1. Materials and Reagents:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A deoxygenated mixture of tert-butanol and water (1:1 v/v) is recommended for general biocompatibility. Other solvents like DMF or DMSO can be used depending on the solubility of the reactants.

  • Deionized, deoxygenated water

  • Nitrogen or Argon gas

  • Reaction vials

  • Magnetic stirrer and stir bars

2. Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in the chosen solvent system.

  • Azide Stock Solution (10 mM): Prepare a stock solution of the azide-containing molecule in the same solvent system.

  • Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO₄·5H₂O in deoxygenated water.

  • Sodium Ascorbate Stock Solution (100 mM): Freshly prepare a solution of sodium ascorbate in deoxygenated water immediately before use.

3. Reaction Procedure:

  • To a reaction vial, add the desired volume of the this compound stock solution.

  • Add a slight molar excess (1.1 to 1.2 equivalents) of the azide stock solution to the reaction vial.

  • Gently mix the reactants.

  • Initiate the reaction by adding the catalysts. First, add the sodium ascorbate solution to a final concentration of 5 mM.

  • Next, add the copper(II) sulfate solution to a final concentration of 1 mM.

  • If necessary, add additional solvent to reach the desired final reaction volume.

  • Seal the vial and place it on a magnetic stirrer at room temperature.

  • Allow the reaction to proceed for 4-12 hours. The reaction progress can be monitored by LC-MS or TLC.

4. Product Purification and Analysis:

  • Upon completion, the reaction mixture can be purified using reverse-phase HPLC to isolate the triazole-linked product.

  • The identity of the product should be confirmed by mass spectrometry (MS) and the structure can be further elucidated using NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the this compound click chemistry reaction.

ParameterRecommended ConditionExpected Outcome
Stoichiometry (Alkyne:Azide) 1 : 1.1-1.2High conversion of the limiting reagent
Catalyst System CuSO₄ / Sodium AscorbateEfficient and clean reaction
Solvent System t-Butanol / Water (1:1)Good solubility for many biomolecules
Reaction Temperature Room TemperatureMild conditions preserving sensitive functional groups
Reaction Time 4 - 12 hours>95% conversion (monitored by LC-MS)
Typical Yield >90% (after purification)High purity product

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reactants Reactants cluster_catalysts Catalysts Propargyl This compound Product Triazole-Linked Conjugate Propargyl->Product Azide Azide-Molecule Azide->Product Copper Cu(II)SO4 Copper->Product Cu(I) Ascorbate Sodium Ascorbate Ascorbate->Copper Reduction

Caption: Reaction scheme for the CuAAC click chemistry.

G A 1. Prepare Stock Solutions (this compound, Azide, Catalysts) B 2. Combine Reactants (this compound + Azide) A->B C 3. Add Catalysts (Sodium Ascorbate, then CuSO4) B->C D 4. React at Room Temperature (4-12 hours) C->D E 5. Purify Product (Reverse-Phase HPLC) D->E F 6. Analyze Product (MS, NMR) E->F G Final Conjugate F->G

Application Notes and Protocols for Propargyl-PEG14-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG14-Boc in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

This compound is a versatile, high-purity chemical tool designed for the modular synthesis of PROTACs. Its unique trifunctional structure provides a streamlined and efficient path for conjugating a POI ligand and an E3 ligase ligand.

  • Propargyl Group: The terminal alkyne functionality is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][2] This allows for the highly efficient and specific conjugation of an azide-modified ligand (either for the POI or the E3 ligase) under mild reaction conditions.[]

  • PEG14 Linker: The 14-unit polyethylene glycol (PEG) chain is a flexible and hydrophilic spacer. PEG linkers are widely incorporated into PROTAC design to enhance aqueous solubility and improve cell permeability, which are common challenges for these large molecules.[3] The length of the linker is a critical parameter that must be optimized to enable the formation of a stable and productive ternary complex.[2][4]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a terminal amine. This amine can be deprotected under acidic conditions to reveal a primary amine, which is then available for conjugation to the second ligand, typically through a stable amide bond.[5] This orthogonal protection strategy allows for a sequential and controlled synthesis of the final PROTAC molecule.

PROTAC Mechanism of Action

PROTACs function as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, being a catalyst, is then released to repeat the cycle.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E2 E2-Ub E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular, multi-step process. A representative workflow is presented below, followed by detailed protocols for each key step. This example assumes the azide-functionalized ligand is attached first, followed by Boc deprotection and coupling of the second ligand.

Representative Synthetic Workflow

PROTAC_Synthesis_Workflow Start This compound + Azide-Ligand 1 Step1 Step 1: CuAAC Click Chemistry Start->Step1 Intermediate1 Ligand 1-PEG14-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Ligand 1-PEG14-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Start2 + Carboxylic Acid-Ligand 2 Start2->Step3 Final_PROTAC Final PROTAC (Ligand 1-PEG14-Ligand 2) Step3->Final_PROTAC

Caption: A representative synthetic workflow for a PROTAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized ligand (Ligand 1-N3) to the propargyl group of this compound.

Materials:

  • This compound

  • Azide-functionalized Ligand 1 (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Anhydrous solvent (e.g., a mixture of DMF and water, or t-BuOH and water)

Procedure:

  • Dissolve this compound (1.1 eq) and the azide-functionalized Ligand 1 (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically monitored by LC-MS to confirm the formation of the triazole product.[6]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-PEG14-Boc intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • Ligand 1-PEG14-Boc intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Ligand 1-PEG14-Boc intermediate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting crude product, the TFA salt of Ligand 1-PEG14-NH2, can often be used in the next step without further purification.

Note: The Boc deprotection reaction produces CO2 and isobutylene gas; ensure the reaction is not performed in a closed system.[8]

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond between the newly deprotected amine of the linker and a carboxylic acid-functionalized ligand (Ligand 2-COOH).

Materials:

  • Ligand 1-PEG14-NH2 (TFA salt) (1.0 eq)

  • Carboxylic acid-functionalized Ligand 2 (1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU, or EDC) (1.2 eq)

  • Amine base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Ligand 2-COOH and the coupling reagent (e.g., HATU) in anhydrous DMF.

  • Add the amine base (e.g., DIPEA) to the mixture.

  • In a separate flask, dissolve the crude Ligand 1-PEG14-NH2 (TFA salt) in anhydrous DMF.

  • Add the solution of the activated Ligand 2 to the solution of Ligand 1-PEG14-NH2.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC to obtain a high-purity product.

Biological Evaluation of PROTACs

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein in a cellular context. Western blotting is the most common method to quantify protein degradation.

Protocol 4: Western Blot for PROTAC-Induced Degradation

Materials:

  • Appropriate cell line expressing the target protein

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle-only control.[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4 °C.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9][11]

Quantitative Data Presentation

The length of the PEG linker is a critical parameter influencing PROTAC efficacy. While data for a PEG14 linker is not always available, the following table summarizes representative data for PROTACs with varying PEG linker lengths against common targets, illustrating the importance of linker optimization.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4 CRBN2-PEG units>5000~20H661
BRD4 CRBN4-PEG units<500>80H661
BTK CRBN3-PEG units8.3>95MOLM-14
BTK CRBN5-PEG units25~90MOLM-14
ERα VHL12-atom linker>1000~25MCF-7
ERα VHL16-atom linker100-1000>75MCF-7

This table is a compilation of representative data from various sources to illustrate trends and is not specific to a single study. Actual values are highly dependent on the specific ligands and experimental conditions.[2]

Target Pathway Example: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC. BRD4-targeting PROTACs have shown significant therapeutic potential in various cancers.

BRD4_Pathway cluster_nucleus Nucleus BRD4 BRD4 TF_Complex Transcriptional Machinery BRD4->TF_Complex recruits Degradation BRD4 Degradation BRD4->Degradation Ac_Histone Acetylated Histones Ac_Histone->BRD4 binds cMYC_Gene c-MYC Gene TF_Complex->cMYC_Gene activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 targets Degradation->TF_Complex prevents recruitment

Caption: BRD4's role in gene transcription and its inhibition by a PROTAC.

By inducing the degradation of BRD4, PROTACs prevent the recruitment of the transcriptional machinery to oncogenes like c-MYC, leading to their downregulation and subsequent inhibition of cancer cell proliferation and survival.[12]

References

Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG14-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation of peptides with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[1][2] PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from proteolytic degradation.[2][3][4] Furthermore, the PEG moiety can reduce the immunogenicity of the peptide.[1]

This document provides detailed application notes and protocols for the bioconjugation of peptides using a specific PEG linker, Propargyl-PEG14-Boc. This linker features a terminal propargyl group for covalent attachment to a peptide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6][7] The other end of the linker is terminated with a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected post-conjugation to allow for further functionalization if desired.

Principle of the Method

The bioconjugation strategy involves a two-step process:

  • Synthesis of an Azide-Modified Peptide: An azide functionality is incorporated into the peptide sequence. This is typically achieved by using a non-canonical amino acid containing an azide group during solid-phase peptide synthesis (SPPS).[8][9]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide is then reacted with the propargyl group of the this compound linker in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the PEG chain to the peptide.[10][11]

  • Optional Boc Deprotection: The Boc protecting group on the terminal amine of the PEG linker can be removed under acidic conditions to yield a free amine for subsequent conjugation or modification.[][13]

Data Presentation

The following table summarizes representative quantitative data for the bioconjugation of a model azide-modified peptide with this compound. The data is presented to illustrate typical efficiencies and outcomes of the described protocols.

ParameterValueMethod of Analysis
Peptide Information
Model Peptide SequenceAzido-Lys-Gly-Phe-Ile-GlyMass Spectrometry
Molecular Weight (Azide-Peptide)590.7 g/mol Mass Spectrometry
This compound Information
Molecular Weight834.0 g/mol Manufacturer's Data
Conjugation Reaction
Reaction Yield (Crude)>90%RP-HPLC
Purity (Post-Purification)>98%RP-HPLC
Characterization of Conjugate
Expected Molecular Weight (PEGylated Peptide)1424.7 g/mol -
Observed Molecular Weight1424.9 g/mol Mass Spectrometry
Boc Deprotection
Deprotection Efficiency>95%Mass Spectrometry
Observed Molecular Weight (Deprotected)1324.8 g/mol Mass Spectrometry

Experimental Protocols

Protocol 1: Synthesis of Azide-Modified Peptide

This protocol describes the incorporation of an azide-containing amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-azidolysine or other azide-containing amino acid

  • Rink Amide resin

  • Coupling reagents (e.g., HOBt, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Perform standard Fmoc-SPPS cycles for the desired peptide sequence.

  • For the incorporation of the azide functionality, use Fmoc-L-azidolysine as the building block in the corresponding coupling step.

  • After the final coupling step, wash the resin thoroughly with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Purify the crude azide-modified peptide by reverse-phase HPLC (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction between the azide-modified peptide and this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvents: DMSO or DMF

Procedure:

  • Dissolve the azide-modified peptide in the degassed buffer to a final concentration of 1-5 mg/mL.

  • Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • In a reaction vessel, add the azide-modified peptide solution.

  • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution.

  • Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA (or TBTA) in a 1:5 molar ratio in degassed buffer.

  • Add the catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Upon completion, purify the PEGylated peptide conjugate by RP-HPLC or size-exclusion chromatography (SEC).

  • Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation.

Protocol 3: Boc Deprotection of the PEGylated Peptide

This protocol describes the removal of the Boc protecting group from the terminal amine of the PEG chain.

Materials:

  • Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane, TIS) - optional, depending on the peptide sequence

Procedure:

  • Dissolve the lyophilized Boc-protected PEGylated peptide in a solution of 50-95% TFA in DCM. If the peptide contains sensitive residues, include a scavenger.

  • Stir the solution at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Purify the deprotected PEGylated peptide by RP-HPLC.

  • Confirm the complete removal of the Boc group by mass spectrometry.

Visualizations

Bioconjugation_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_deprotection Optional Deprotection SPPS Solid-Phase Peptide Synthesis Azide_Incorp Incorporate Azide-Amino Acid SPPS->Azide_Incorp Cleavage Cleavage & Deprotection Azide_Incorp->Cleavage Purify_Peptide RP-HPLC Purification Cleavage->Purify_Peptide Azide_Peptide Azide-Modified Peptide Purify_Peptide->Azide_Peptide Click_Reaction CuAAC Click Chemistry Azide_Peptide->Click_Reaction PEG_Linker This compound PEG_Linker->Click_Reaction Purify_Conjugate Purification (RP-HPLC/SEC) Click_Reaction->Purify_Conjugate Boc_PEG_Peptide Boc-PEG-Peptide Conjugate Purify_Conjugate->Boc_PEG_Peptide Deprotection TFA Treatment Boc_PEG_Peptide->Deprotection Purify_Final RP-HPLC Purification Deprotection->Purify_Final Final_Product Amine-PEG-Peptide Conjugate Purify_Final->Final_Product

Caption: Experimental workflow for the bioconjugation of peptides with this compound.

CuAAC_Mechanism Azide_Peptide Azide-Modified Peptide (R1-N3) Triazole_Linkage Stable Triazole Linkage (R1-Triazole-R2) Azide_Peptide->Triazole_Linkage Propargyl_PEG Propargyl-PEG-Boc (HC≡C-R2) Propargyl_PEG->Triazole_Linkage Copper_I Cu(I) Catalyst Copper_I->Triazole_Linkage Catalyzes

Caption: Simplified schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its reliability, high yields, and simplicity.[1] First described independently by the groups of Meldal and Sharpless, this reaction facilitates the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][2] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1][3]

Key advantages of the CuAAC reaction include its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups and solvents, including aqueous environments over a pH range of 4 to 12.[1][3] These features have established it as an indispensable tool in diverse fields such as drug discovery, bioconjugation, materials science, and polymer chemistry.[1][4] This document provides detailed protocols and technical data for performing the CuAAC reaction for both small molecule synthesis and bioconjugation applications.

Reaction Mechanism

The CuAAC reaction proceeds through a well-defined catalytic cycle involving a copper(I) acetylide intermediate. The active Cu(I) catalyst can be generated in situ from the reduction of a Cu(II) salt, such as CuSO₄, by a reducing agent like sodium ascorbate.[5] The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered metallacycle which then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[5][]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide R₁-C≡C-Cu(I) CuI->Cu_Acetylide Alkyne R₁-C≡CH Alkyne->CuI + Alkyne Azide R₂-N₃ Product 1,4-Triazole Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI Regeneration Cu_Triazolide->Product + H⁺

Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.

Key Reagents and Components

Successful execution of the CuAAC reaction hinges on the careful selection of several key components:

ComponentDescriptionCommon ExamplesTypical Concentration/Loading
Copper(I) Source The active catalyst is the Cu(I) ion. It can be introduced directly or generated in situ from a Cu(II) salt and a reducing agent.[1][7]CuI, CuBr, CuSO₄/Sodium Ascorbate[1][8]0.25 - 5 mol%[1]
Reducing Agent Used to reduce Cu(II) to the active Cu(I) state and prevent oxidative homocoupling.Sodium Ascorbate[9][10]5 - 50 equivalents (to azide) or 5 mM[1]
Ligand Stabilizes the Cu(I) oxidation state, prevents disproportionation, and accelerates the reaction rate.[11]THPTA, TBTA, BTTAA[12][13]Ligand:Copper Ratio: 1:1 to 5:1[1][7]
Solvents The reaction is tolerant of a wide range of solvents, including aqueous and organic media.[13]Water, t-BuOH, DMSO, DMF, THF[5][14]N/A
Azide & Alkyne The core reactants. The azide and alkyne functional groups are largely inert in biological systems.[13]Small molecules, peptides, proteins, nucleic acids with azide or terminal alkyne modifications.[13]Reactant Ratio (Azide:Alkyne): ~1:1 to 50x excess of one reagent.[1]

Experimental Protocols

The following protocols provide a general guideline for performing CuAAC reactions. Optimization may be required for specific substrates and applications.

Protocol 1: Standard CuAAC for Small Molecule Synthesis

This protocol is suitable for the reaction of a terminal alkyne with an azide in an organic solvent.

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Azide (e.g., Benzyl Azide)

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[14]

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

Procedure:

  • To a reaction vessel, add the terminal alkyne (1.0 mmol, 1.0 eq) and the azide (1.0 mmol, 1.0 eq).

  • Dissolve the reactants in the chosen anhydrous solvent (5-10 mL).

  • Add CuI (0.05 mmol, 5 mol%) to the reaction mixture.

  • Add DIPEA (0.2 mmol, 20 mol%) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.[1]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of EDTA to remove the copper catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is optimized for the conjugation of an alkyne-modified biomolecule to an azide-containing cargo in an aqueous environment.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Azide-containing cargo (e.g., fluorescent dye, drug molecule)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)[7]

  • Microcentrifuge tubes or other suitable reaction vessels

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in deionized water.[12]

    • Prepare a 200 mM solution of THPTA in deionized water.[12]

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be prepared fresh.[12][15]

  • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the chosen buffer to the desired concentration (e.g., 1 mg/mL).

  • Add the azide-containing cargo to the biomolecule solution. The molar ratio of cargo to biomolecule may need to be optimized, but a 4-10 fold molar excess of the smaller molecule is common.[12]

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[7][9] Let the mixture stand for a few minutes to form the Cu(I)-ligand complex.

  • Add the premixed catalyst solution to the biomolecule/cargo mixture. The final copper concentration is typically between 50 and 250 µM.[7]

  • Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the reaction.[7]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[9][12]

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[12]

Experimental Workflow

The following diagram illustrates a typical workflow for a CuAAC bioconjugation experiment.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_purification 3. Purification & Analysis Stock_Cu Prepare CuSO₄ Stock Premix_Catalyst Premix CuSO₄ and THPTA Stock_Cu->Premix_Catalyst Stock_Ligand Prepare THPTA Stock Stock_Ligand->Premix_Catalyst Stock_Reducer Prepare Fresh Sodium Ascorbate Stock Initiate Add Sodium Ascorbate to Initiate Stock_Reducer->Initiate Stock_Reactants Prepare Biomolecule and Cargo Solutions Mix_Reactants Combine Biomolecule and Cargo Stock_Reactants->Mix_Reactants Add_Catalyst Add Catalyst Premix to Reactants Mix_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Add_Catalyst->Initiate Purify Purify Conjugate (e.g., SEC, Dialysis) Initiate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Figure 2: General Experimental Workflow for a CuAAC Bioconjugation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (Cu(II) instead of Cu(I))- Oxygen contamination oxidizing Cu(I) to Cu(II)- Impure reagents or solvents- Inappropriate solvent or pH- Ensure fresh reducing agent is used.- Degas solvents and work under an inert atmosphere (e.g., argon or nitrogen).[11]- Use high-purity reagents and anhydrous solvents where appropriate.- Optimize solvent and buffer conditions; avoid buffers with high concentrations of chloride or Tris that can interfere with the catalyst.[7]
Side Product Formation - Oxidative homocoupling of the alkyne.- Increase the concentration of the reducing agent.- Ensure the reaction is protected from oxygen.
Insolubility of Reagents or Product - Poor solubility of one or more components in the chosen solvent system.- Add a co-solvent (e.g., DMSO, t-BuOH) to improve solubility.- For bioconjugation, ensure the cargo is sufficiently water-soluble or use a water-soluble ligand like THPTA.[11]

Applications in Drug Development

The robustness and biocompatibility of the CuAAC reaction have made it a powerful tool in drug development and medicinal chemistry.[4] Key applications include:

  • Antibody-Drug Conjugates (ADCs): CuAAC is widely used to link potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[12]

  • Lead Identification and Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening.[4]

  • Biomolecule Labeling: Site-specific labeling of proteins, nucleic acids, and glycans with probes for imaging, tracking, and diagnostics.[16]

  • Peptide and Protein Engineering: Modification of peptides and proteins to enhance their therapeutic properties.[13]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction provides a robust and efficient platform for the synthesis and modification of a wide range of molecules, from small organic compounds to complex biomolecules. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this powerful chemical ligation strategy in their work.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development: Attaching an Alkyne-PEG Linker to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] A critical component of an ADC is the linker, which connects the antibody to the payload and influences the ADC's stability, pharmacokinetics, and mechanism of drug release.[1][3] This document provides detailed application notes and protocols for the attachment of a propargyl-polyethylene glycol (PEG) linker to an antibody, a key step in preparing the antibody for conjugation to an azide-modified payload via click chemistry.[4][]

The use of a PEG spacer in the linker, such as in Propargyl-PEG14-Boc, can enhance the aqueous solubility of the final ADC, reduce aggregation, and potentially decrease immunogenicity, thereby improving its therapeutic window.[3][6][7] The terminal propargyl group serves as a reactive handle for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[][] The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, often employed during the synthesis of the payload or linker, which must be removed before subsequent conjugation steps.[9][10]

This protocol will focus on the initial and crucial step of introducing the alkyne moiety to the antibody using a Propargyl-PEG-NHS ester, which reacts with lysine residues on the antibody. Following this, the general procedure for conjugating an azide-modified payload will be described.

Data Presentation

Table 1: Representative Quantitative Data for ADC Conjugation with PEG Linkers
ParameterTypical ValueMethod of AnalysisReference
Drug-to-Antibody Ratio (DAR)2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[11][12]
Conjugation Efficiency>90%SDS-PAGE, UV-Vis Spectroscopy[13]
Purity of ADC>95%Size Exclusion Chromatography (SEC), SDS-PAGE[14]
In Vitro Stability (Plasma)>95% after 7 daysELISA, LC-MS[3]
Aggregation<5%Size Exclusion Chromatography (SEC)[7]

Note: These values are representative and can vary depending on the specific antibody, linker, payload, and reaction conditions used.

Experimental Protocols

Protocol 1: Antibody Modification with Propargyl-PEG-NHS Ester

This protocol describes the covalent attachment of a propargyl-PEG linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG14-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, exchange the buffer to PBS, pH 7.4 using a desalting column or dialysis.

    • Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer (at 280 nm) or a protein concentration assay. Adjust the concentration to 1-5 mg/mL in PBS.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of Propargyl-PEG14-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).

    • Add a 10 to 20-fold molar excess of the Propargyl-PEG14-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.

  • Purification of the Modified Antibody:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the modified antibody.

  • Characterization:

    • Determine the concentration of the purified, propargyl-modified antibody.

    • The degree of labeling (average number of linkers per antibody) can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Boc Group Deprotection (General Protocol)

This protocol describes the removal of the Boc protecting group from an amine, a common step in payload synthesis or modification prior to its conjugation to the linker.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.[9][10]

  • Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The deprotected compound can be further purified by chromatography if necessary.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-modified antibody to an azide-functionalized payload.

Materials:

  • Propargyl-modified antibody

  • Azide-modified payload

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the azide-modified payload in DMSO.

    • Prepare fresh stock solutions of 50 mM CuSO4, 250 mM THPTA, and 500 mM sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the propargyl-modified antibody with a 3 to 5-fold molar excess of the azide-modified payload.

    • Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst to the antibody-payload mixture.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC-HPLC) to remove unreacted payload, catalyst, and other small molecules.

  • Characterization of the ADC:

    • Determine the final ADC concentration.

    • Analyze the Drug-to-Antibody Ratio (DAR) using HIC or mass spectrometry.

    • Assess the purity and aggregation state by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Visualizations

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_modification Antibody Modification cluster_payload_prep Payload Preparation cluster_click_reaction Click Chemistry cluster_characterization ADC Characterization mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange (if needed) mAb->Buffer_Exchange Conjugation Conjugation with Propargyl-PEG-NHS Ester Buffer_Exchange->Conjugation Purification1 Purification (Desalting Column) Conjugation->Purification1 Click_Reaction CuAAC Reaction Purification1->Click_Reaction Payload Azide-Modified Payload Payload->Click_Reaction Purification2 Purification (SEC-HPLC) Click_Reaction->Purification2 Characterization DAR, Purity, Stability Analysis Purification2->Characterization Antibody_Modification_Reaction Antibody Antibody with Lysine Residue (Ab-NH2) Plus + Linker Propargyl-PEG-NHS Ester Modified_Ab Propargyl-Modified Antibody (Ab-NH-CO-PEG-Propargyl) Linker:e->Modified_Ab:w Amide Bond Formation Arrow pH 8.0-8.5 ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Polymerization Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest &

References

Application Notes and Protocols for Amide Bond Formation with Propargyl-PEG14-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Propargyl-PEG14-acid in forming stable amide bonds with amine-containing molecules. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and proteomics, offering a versatile platform for the synthesis of complex biomolecules.

Introduction

Propargyl-PEG14-acid is a high-quality linker molecule featuring a terminal propargyl group for click chemistry applications and a carboxylic acid for conjugation to primary amines. The 14-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate. The formation of a stable amide bond is a critical step in utilizing this linker, typically achieved through activation of the carboxylic acid group using carbodiimide chemistry.

Core Applications

The unique properties of Propargyl-PEG14-acid make it suitable for a variety of applications in research and drug development:

  • Bioconjugation: Covalently linking biomolecules such as peptides, proteins, and antibodies to other molecules or surfaces.

  • Antibody-Drug Conjugates (ADCs): Serving as a linker to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis Targeting Chimeras): Used as a PEG-based linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation.[1]

  • Surface Modification: Functionalizing surfaces of materials like nanoparticles and microarrays to enhance biocompatibility and introduce specific functionalities.

Amide Bond Formation: Reaction Pathway

The most common method for forming an amide bond between the carboxylic acid of Propargyl-PEG14-acid and a primary amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Amide_Bond_Formation Propargyl_PEG_Acid Propargyl-PEG14-COOH Activated_Ester Propargyl-PEG14-NHS Ester (Reactive Intermediate) Propargyl_PEG_Acid->Activated_Ester + EDC, NHS Amine R-NH₂ Amide_Conjugate Propargyl-PEG14-CONH-R (Stable Amide Bond) Amine->Amide_Conjugate EDC EDC Byproduct Isourea Byproduct EDC->Byproduct NHS NHS NHS->Activated_Ester Activated_Ester->Amide_Conjugate + R-NH₂

Caption: EDC/NHS-mediated amide bond formation pathway.

Experimental Protocols

The following are general protocols for the amide coupling of Propargyl-PEG14-acid to an amine-containing molecule. Optimization of reactant concentrations, reaction times, and buffer conditions is recommended for each specific application.

Protocol 1: Two-Step Aqueous EDC/NHS Coupling

This protocol is recommended for applications involving sensitive biomolecules in aqueous buffers.

Materials:

  • Propargyl-PEG14-acid

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of Propargyl-PEG14-acid, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or directly in the activation buffer immediately before use.

  • Activation of Propargyl-PEG14-acid:

    • Dissolve Propargyl-PEG14-acid in Activation Buffer.

    • Add EDC and Sulfo-NHS to the solution. A typical molar excess is 2-10 fold of each reagent over the Propargyl-PEG14-acid.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Immediately add the activated Propargyl-PEG14-acid solution to the amine-containing solution. The molar ratio of the activated linker to the amine will depend on the desired degree of labeling and should be optimized.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove excess reagents and byproducts by size exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: One-Pot Organic Solvent EDC/NHS Coupling

This protocol is suitable for small molecules soluble in organic solvents.

Materials:

  • Propargyl-PEG14-acid

  • Amine-containing small molecule

  • EDC hydrochloride

  • NHS

  • Anhydrous DMF or DCM

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Reaction Setup: Dissolve Propargyl-PEG14-acid in anhydrous DMF or DCM.

  • Activation: Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. Stir at room temperature for 15-30 minutes.

  • Coupling: Add the amine-containing molecule (1.0 equivalent) and a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with aqueous solutions to remove excess reagents and byproducts. The final product is typically purified by column chromatography.

Data Presentation: Representative Reaction Parameters

The optimal reaction conditions for amide bond formation with Propargyl-PEG14-acid will vary depending on the specific amine-containing molecule. The following table provides a starting point for optimization based on common practices for similar PEG linkers.

ParameterSmall Molecule Conjugation (Organic)Protein/Peptide Conjugation (Aqueous)
Solvent Anhydrous DMF or DCM0.1 M MES, pH 6.0 (Activation); PBS, pH 7.2-8.0 (Coupling)
Molar Ratio (Propargyl-PEG14-acid:Amine) 1:1 to 1.2:15:1 to 20:1 (for multiple labeling)
Molar Ratio (EDC:Propargyl-PEG14-acid) 1.2:1 to 1.5:12:1 to 10:1
Molar Ratio (NHS:Propargyl-PEG14-acid) 1.2:1 to 1.5:12:1 to 10:1
Reaction Time 2 - 24 hours1 - 4 hours
Temperature Room Temperature4°C to Room Temperature
Typical Yield > 80% (after purification)Variable (dependent on protein and desired labeling)

Note: The data presented are representative and should be optimized for each specific application.

Characterization of Conjugates

The successful formation of the amide bond and the characterization of the resulting conjugate are crucial. Several analytical techniques can be employed:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate, which will be the sum of the molecular weights of the two starting molecules minus the mass of water. For larger molecules like proteins, MS can also help determine the degree of labeling (number of linkers attached).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, 1H and 13C NMR can confirm the formation of the amide bond and verify the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC or SEC-HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.

Experimental Workflow and Logic Diagrams

Workflow for Protein Conjugation

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare Stock Solutions (Propargyl-PEG14-acid, EDC, Sulfo-NHS) Activation Activate Propargyl-PEG14-acid with EDC/Sulfo-NHS in Activation Buffer Reagent_Prep->Activation Protein_Prep Prepare Protein Solution in Coupling Buffer Conjugation Add Activated Linker to Protein Solution (React for 1-2h at RT or overnight at 4°C) Protein_Prep->Conjugation Activation->Conjugation Quenching Quench Reaction with Tris or Glycine Conjugation->Quenching Purification Purify Conjugate (e.g., Desalting Column) Quenching->Purification Characterization Characterize Conjugate (e.g., MS, HPLC) Purification->Characterization

Caption: A typical workflow for conjugating Propargyl-PEG14-acid to a protein.

Decision Tree for Protocol Selection

Protocol_Selection Start Start: Conjugation with Propargyl-PEG14-acid Molecule_Type What is the nature of the amine-containing molecule? Start->Molecule_Type Small_Molecule Small Molecule (Organic Soluble) Molecule_Type->Small_Molecule Biomolecule Biomolecule (Aqueous Soluble) Molecule_Type->Biomolecule Protocol_Organic Use Protocol 2: One-Pot Organic Solvent Coupling Small_Molecule->Protocol_Organic Protocol_Aqueous Use Protocol 1: Two-Step Aqueous Coupling Biomolecule->Protocol_Aqueous

References

Application Notes: Propargyl-PEG14-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG14-Boc is a versatile heterobifunctional linker designed for the development of advanced targeted drug delivery systems. This linker incorporates three key chemical moieties: a propargyl group for bioorthogonal "click" chemistry, a 14-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of features enables the precise and stable conjugation of therapeutic agents to targeting ligands, such as antibodies or peptides, thereby enhancing drug solubility, stability, and pharmacokinetic profiles. The PEG spacer also provides a hydrophilic shield that can reduce immunogenicity and non-specific uptake of the drug conjugate.[1]

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and targeted nanoparticles. The propargyl group allows for efficient and specific coupling to azide-modified targeting molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4][5][6] The Boc-protected amine, upon deprotection, provides a reactive site for the stable attachment of a cytotoxic payload or other therapeutic molecules, typically through the formation of a robust amide bond.

These application notes provide detailed protocols for the synthesis of a targeted drug conjugate using this compound, along with methods for its in vitro and in vivo evaluation.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical Doxorubicin-Antibody Conjugate (DOX-ADC)
ParameterValueMethod of Analysis
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Conjugate Purity>95%Size Exclusion Chromatography (SEC-HPLC)
Aggregation<2%Dynamic Light Scattering (DLS)
Encapsulation Efficiency (for nanoparticle formulation)92%UV-Vis Spectroscopy
Nanoparticle Size (Z-average)110 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.15Dynamic Light Scattering (DLS)
Table 2: In Vitro Cytotoxicity of DOX-ADC against HER2-Positive and HER2-Negative Cancer Cell Lines
Cell LineTarget ExpressionTreatmentIC50 (nM)
SK-BR-3HER2-PositiveDoxorubicin50
DOX-ADC5
MDA-MB-231HER2-NegativeDoxorubicin60
DOX-ADC55
Table 3: In Vivo Antitumor Efficacy of DOX-ADC in a Xenograft Mouse Model (SK-OV-3)
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
Doxorubicin545<0.05
Non-targeted Conjugate550<0.05
DOX-ADC590<0.001

Experimental Protocols

The synthesis of a targeted drug delivery system using this compound can be conceptualized as a three-stage process:

  • Drug-Linker Conjugation: Attachment of the therapeutic payload to the linker.

  • Targeting Ligand Modification: Introduction of an azide group onto the targeting moiety.

  • Click Chemistry Conjugation: Covalent linking of the drug-linker construct to the modified targeting ligand.

A generalized workflow for these experimental procedures is depicted below.

G cluster_0 Stage 1: Drug-Linker Conjugation cluster_1 Stage 2: Targeting Ligand Modification cluster_2 Stage 3: Click Chemistry Conjugation A This compound B Boc Deprotection (TFA) A->B C Propargyl-PEG14-NH2 B->C F Drug-Linker Conjugate C->F Amide Bond Formation D Drug-COOH (e.g., Doxorubicin) E EDC/NHS Activation D->E E->F Amide Bond Formation J Final Targeted Drug Conjugate (ADC) F->J CuAAC Reaction G Targeting Ligand (e.g., Antibody) I Azide-Modified Ligand G->I NHS Ester Reaction H Azide-NHS Ester H->I NHS Ester Reaction I->J CuAAC Reaction

Fig 1. Workflow for ADC Synthesis
Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a carboxylic acid-containing drug (e.g., Doxorubicin) to the Propargyl-PEG14-amine linker.

Step 1.1: Boc Deprotection of this compound

  • Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8][9]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt of Propargyl-PEG14-NH2 can be used directly in the next step after thorough drying.

Step 1.2: EDC/NHS Coupling of Drug to Propargyl-PEG14-NH2

  • Dissolve the carboxylic acid-containing drug (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.5 equivalents).[10][11][12][13][14]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Dissolve the dried Propargyl-PEG14-NH2 (1 equivalent) in DMF and add it to the activated drug solution.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to adjust the pH to ~8.0.

  • Allow the reaction to proceed for 4-12 hours at room temperature.

  • Purify the drug-linker conjugate using reverse-phase HPLC.

Protocol 2: Conjugation to a Targeting Antibody via CuAAC

This protocol details the "clicking" of the propargyl-functionalized drug-linker to an azide-modified antibody.

Step 2.1: Antibody Modification with an Azide Group (if necessary)

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a 10-fold molar excess of an azide-NHS ester (e.g., Azido-PEG4-NHS Ester) dissolved in DMSO.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Remove the excess azide reagent by buffer exchange using a desalting column.

Step 2.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction tube, combine the azide-modified antibody with the purified drug-linker conjugate at a molar ratio of 1:5.[2][15]

  • Prepare a fresh solution of copper (II) sulfate (CuSO4) and a copper-stabilizing ligand such as THPTA in water.

  • Add the CuSO4/ligand solution to the antibody/drug-linker mixture.

  • Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.[2][16]

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purify the final antibody-drug conjugate (ADC) using size exclusion chromatography to remove unreacted drug-linker and other small molecules.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is for assessing the potency of the synthesized ADC.

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17][18][19][20]

  • Prepare serial dilutions of the ADC, the free drug, and a non-targeted control conjugate in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.[20][21]

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol evaluates the antitumor efficacy of the ADC in a xenograft mouse model.[22][23][24][25][26]

  • Implant tumor cells (e.g., SK-OV-3) subcutaneously into the flank of immunodeficient mice.

  • Allow the tumors to grow to an average volume of 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle, free drug, non-targeted conjugate, ADC).

  • Administer the treatments intravenously via the tail vein at the predetermined dose and schedule.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Signaling Pathway

A common mechanism of action for cytotoxic drugs used in ADCs, such as doxorubicin, is the induction of DNA damage and subsequent apoptosis.[27][28][29][30][31] The targeted delivery of doxorubicin via an ADC to a cancer cell enhances the concentration of the drug at the site of action, leading to a more potent antitumor effect.

G cluster_0 Cellular Uptake and Drug Release cluster_1 DNA Damage Response A Targeted ADC binds to surface receptor (e.g., HER2) B Internalization via endocytosis A->B C Lysosomal trafficking B->C D Linker cleavage and Doxorubicin release C->D E Doxorubicin intercalates into DNA D->E G DNA Double-Strand Breaks E->G F Inhibition of Topoisomerase II F->G H Activation of ATM/ATR Kinases G->H I Phosphorylation of p53 H->I J Apoptosis I->J

Fig 2. Doxorubicin-Induced DNA Damage Pathway

References

Revolutionizing Drug Discovery: Designing and Synthesizing PROTACs with PEG Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) marks a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate targets previously considered "undruggable." A critical component in the design of effective PROTACs is the linker, which connects the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their ability to favorably modulate the physicochemical properties of PROTACs, enhancing solubility, cell permeability, and the efficiency of target protein degradation.[1][2]

This document provides a detailed guide to the design and synthesis of PROTACs utilizing PEG building blocks. It includes a summary of quantitative data on the impact of PEG linker length on degradation efficacy, detailed experimental protocols for linker and PROTAC synthesis, and visual diagrams of key biological pathways and experimental workflows.

The Pivotal Role of PEG Linkers in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a key determinant of its biological activity. The length and composition of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal linker length facilitates the necessary protein-protein interactions for ubiquitination and subsequent degradation.[3]

PEG linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[5]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve maximal degradation efficiency.[6][7]

Quantitative Analysis of PEG Linker Length on BRD4 Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are attractive therapeutic targets in oncology. Several studies have demonstrated the successful degradation of BRD4 using PROTACs, and the length of the PEG linker has been shown to be a critical parameter for optimizing their potency. The following table summarizes data from various studies on BRD4-targeting PROTACs, illustrating the relationship between the number of PEG units in the linker and the resulting degradation efficiency, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

PROTAC Example (Targeting BRD4)E3 Ligase LigandLinker Composition (PEG units)DC50 (nM)Dmax (%)
Based on Wurz et al. (CRBN)Pomalidomide0< 500> 90
Based on Wurz et al. (CRBN)Pomalidomide1> 5000< 20
Based on Wurz et al. (CRBN)Pomalidomide2> 5000< 20
Based on Wurz et al. (CRBN)Pomalidomide4< 500> 90
PROTAC B24 Pomalidomide20.75> 95
MZ1 VHL4~25> 90
ARV-825 CRBN3< 1> 95
dBET1 CRBN44.3> 98

Note: Data is compiled from multiple sources and specific experimental conditions may vary. The data from Wurz et al. demonstrates a non-linear relationship between linker length and degradation potency for CRBN-based PROTACs, highlighting the importance of empirical optimization.[8] PROTAC B24 shows high potency with a 2-unit PEG linker. MZ1, ARV-825, and dBET1 are well-characterized BRD4 degraders with varying PEG linker lengths.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PROTACs, it is essential to consider the signaling pathways in which their targets are involved. For instance, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2] PROTACs targeting components of this pathway hold significant therapeutic promise.

PI3K_AKT_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription PTEN PTEN PTEN->PIP3

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell fate.

The design and synthesis of a PROTAC is a systematic process that involves several key steps, from initial design to biological evaluation.

PROTAC_Design_Workflow Start 1. Target & E3 Ligase Selection Design 2. In Silico Design (Ligand & Linker Selection) Start->Design Synthesis 3. Synthesis of Components (Ligands & PEG Linker) Design->Synthesis Conjugation 4. PROTAC Assembly (e.g., Click Chemistry) Synthesis->Conjugation Purification 5. Purification & Characterization (HPLC, MS, NMR) Conjugation->Purification InVitro 6. In Vitro Evaluation (Binding, Ternary Complex Formation) Purification->InVitro Cellular 7. Cellular Assays (Degradation - DC50, Dmax) InVitro->Cellular Optimization 8. Lead Optimization (Iterative Redesign) Cellular->Optimization Optimization->Design Refine Design

Caption: A typical workflow for the design and evaluation of PROTACs.

The core of PROTAC action is the induced ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of PEG linkers and their subsequent use in PROTAC assembly.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (e.g., Azido-PEGn-Carboxylic Acid)

This protocol outlines a general, multi-step synthesis for an azido-PEG-acid linker, a versatile building block for PROTAC synthesis via click chemistry.

Materials:

  • Commercially available α-hydroxyl-ω-hydroxyl-polyethylene glycol (HO-PEGn-OH) of desired length

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Sodium azide (NaN3)

  • Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Monotosylation of HO-PEGn-OH:

    • Dissolve HO-PEGn-OH (1 equivalent) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TsCl (1 equivalent) and TEA (1.1 equivalents) in DCM to the PEG solution.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-tosylated PEG (TsO-PEGn-OH) by column chromatography.

  • Azidation of TsO-PEGn-OH:

    • Dissolve TsO-PEGn-OH (1 equivalent) in DMF.

    • Add NaN3 (3-5 equivalents) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into a large volume of cold water.

    • Extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude azido-PEG-alcohol (N3-PEGn-OH) can be purified by column chromatography if necessary.

  • Oxidation to Carboxylic Acid:

    • Dissolve N3-PEGn-OH (1 equivalent) in acetone.

    • Cool the solution to 0 °C.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by adding isopropanol until the orange color disappears.

    • Filter the mixture to remove chromium salts.

    • Concentrate the filtrate and dissolve the residue in water.

    • Acidify the aqueous solution with HCl and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Azido-PEGn-COOH.

    • Purify by column chromatography or recrystallization.

Protocol 2: Synthesis of a PROTAC using Click Chemistry

This protocol describes the final conjugation of an alkyne-functionalized target protein ligand and an azide-functionalized E3 ligase ligand-linker construct.

Materials:

  • Alkyne-functionalized target protein ligand

  • Azido-PEGn-E3 ligase ligand conjugate

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-functionalized target protein ligand in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a stock solution of the Azido-PEGn-E3 ligase ligand conjugate in a suitable solvent.

    • Prepare fresh aqueous solutions of CuSO4·5H2O and sodium ascorbate.

  • Click Reaction:

    • In a reaction vial, combine the alkyne-functionalized ligand (1 equivalent) and the azide-functionalized linker-ligand conjugate (1-1.2 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

    • Add the sodium ascorbate solution (0.2-0.5 equivalents).

    • Add the CuSO4·5H2O solution (0.1-0.2 equivalents).

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO).

    • Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product with high purity.

    • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 3: Western Blot Analysis for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The rational design of PROTACs using PEG linkers is a powerful strategy in modern drug discovery. By carefully selecting the length and composition of the PEG linker, researchers can significantly enhance the efficacy and drug-like properties of these novel therapeutic agents. The protocols and data presented in this document provide a foundation for the successful design, synthesis, and evaluation of next-generation protein degraders. As our understanding of the intricate interplay between the linker, target protein, and E3 ligase continues to grow, so too will our ability to develop highly potent and selective PROTACs for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CuAAC Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when working with polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CuAAC reaction with a PEG linker is showing a very low yield. What are the most common causes?

Low yields in CuAAC reactions involving PEG linkers can stem from several factors, ranging from reagent quality to reaction setup and the inherent properties of the PEG linker itself. The most common culprits include:

  • Copper(I) Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

  • Reagent Quality and Stability: Degradation of the azide or alkyne starting materials, particularly if they are complex biomolecules, can significantly impact the reaction efficiency. Proper storage is crucial.[3][4]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and consequently, reduced reaction rates.[3]

  • Steric Hindrance: The bulky nature of PEG chains can sterically hinder the azide and alkyne groups from approaching the copper catalyst and each other, thereby slowing down the reaction.[3][4]

  • Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, inappropriate temperature, non-optimal pH, and the presence of interfering substances in the reaction mixture can all contribute to low yields.[3]

  • Inadequate Ligand Support: The absence or use of an inappropriate ligand can fail to protect the Cu(I) catalyst from oxidation and may not sufficiently accelerate the reaction.[5]

Q2: How can I prevent the oxidation of my copper catalyst?

Preventing the oxidation of the Cu(I) catalyst is critical for a successful CuAAC reaction. Here are several effective strategies:

  • In Situ Generation of Cu(I): A common and effective method is to generate Cu(I) in the reaction mixture from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the most widely used reducing agent for this purpose.[6]

  • Use of Ligands: Chelating ligands play a dual role: they stabilize the Cu(I) oxidation state and increase the catalyst's reactivity.[5][7] Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). THPTA is water-soluble and particularly suitable for bioconjugation reactions.[5][8]

  • Deoxygenation of Solvents and Reagents: Thoroughly degassing the reaction solvent and purging the reaction vessel with an inert gas (e.g., argon or nitrogen) can significantly reduce the amount of dissolved oxygen, thus protecting the Cu(I) catalyst.

  • Using a Cu(I) Source Directly: While more sensitive to air, using a Cu(I) salt like CuBr or CuI directly can be effective if handled under strictly anaerobic conditions.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low-yield CuAAC reactions.

CuAAC_Troubleshooting start Low CuAAC Yield check_reagents Verify Reagent Quality (Azide, Alkyne, Solvents) start->check_reagents check_reagents->start Reagents Degraded check_catalyst Optimize Catalyst System (Cu Source, Reducing Agent, Ligand) check_reagents->check_catalyst Reagents OK check_catalyst->start Catalyst Inactive optimize_conditions Adjust Reaction Conditions (Solvent, Temp, Time, Stoichiometry) check_catalyst->optimize_conditions Catalyst System OK optimize_conditions->start Conditions Suboptimal address_sterics Address Steric Hindrance (Introduce Spacer, Modify Linker) optimize_conditions->address_sterics Conditions Optimized address_sterics->start Steric Hindrance Persists purification Review Purification Method address_sterics->purification Sterics Addressed purification->start Product Loss During Purification success High Yield Achieved purification->success Purification Optimized CuAAC_Components cluster_reactants Reactants cluster_catalyst Catalytic System Azide Azide Product 1,2,3-Triazole Product (PEGylated) Azide->Product Alkyne Alkyne (with PEG Linker) Alkyne->Product Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., NaAscorbate) Reducer->Cu_I Cu_I->Product Catalyzes Oxidized_Cu Inactive Cu(II) Cu_I->Oxidized_Cu Oxidation Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Oxygen Oxygen Oxygen->Oxidized_Cu

References

Navigating Boc Deprotection: A Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine yet critical step in chemical synthesis. While seemingly straightforward, this acid-catalyzed deprotection can be fraught with challenges, primarily the formation of unwanted side products that complicate purification and reduce yields. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Boc deprotection conditions and achieve cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc deprotection, and what causes them?

A1: The primary culprit behind most side reactions is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is an electrophile that can alkylate any nucleophilic species present in the reaction mixture.

The most common side reactions include:

  • t-Butylation: Nucleophilic residues, particularly in peptide synthesis, are susceptible to alkylation by the tert-butyl cation.[1]

    • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]

    • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

    • Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen. This side reaction is particularly prevalent when the subsequent amino acid is glycine, asparagine, or arginine.[2] This can lead to a mixture of α- and β-peptides and racemization.

  • Incomplete Deprotection: Insufficient acid strength, reaction time, or poor swelling of the resin in solid-phase synthesis can result in the incomplete removal of the Boc group.[3] A study comparing 55% TFA in DCM for 30 minutes versus 100% TFA for 5 minutes for the deprotection of 40 different peptides found that the 55% TFA/DCM mixture resulted in an average purity that was 9% higher, likely due to better resin swelling with the solvent mixture.[4]

Q2: How can I prevent t-butylation of sensitive amino acid residues?

A2: The most effective strategy is to use "scavengers" in your deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[1]

Q3: What are some common scavengers, and when should I use them?

A3: The choice of scavenger depends on the sensitive residues present in your molecule. It is often beneficial to use a scavenger cocktail for broader protection.

Sensitive ResidueRecommended Scavengers
Tryptophan (Trp)Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[1]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)[1][3]
Cysteine (Cys)Ethanedithiol (EDT), Dithiothreitol (DTT)
Tyrosine (Tyr)Phenol, Anisole

A widely used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.

Q4: Are there milder alternatives to TFA for Boc deprotection?

A4: Yes, for substrates with other acid-sensitive functional groups, several milder deprotection methods can be used:

  • 4M HCl in Dioxane or Ethyl Acetate: This is a common and effective alternative to TFA.[5]

  • Aqueous Phosphoric Acid: This is an environmentally benign option that offers good selectivity.[4][6]

  • Lewis Acids: Reagents like Aluminum Chloride (AlCl₃) can mediate selective Boc deprotection under mild conditions.[2]

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can effect deprotection without any acid catalyst. However, this method may require high temperatures, which could lead to other side reactions like racemization.[3][7]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

  • Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR; low yield of the desired amine.

  • Possible Causes & Solutions:

    • Insufficient Acid: Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[3]

    • Insufficient Reaction Time: Extend the reaction time and monitor the progress closely.

    • Poor Resin Swelling (Solid-Phase Synthesis): Ensure the solvent system effectively swells the resin. A mixture of TFA and DCM is often better than 100% TFA for this reason.[4]

Issue 2: Observation of Side Products (e.g., t-Butylation)

  • Symptoms: Unexpected peaks in HPLC or LC-MS analysis, often with a mass increase of 56 Da corresponding to the addition of a tert-butyl group.[3]

  • Possible Causes & Solutions:

    • Absence or Insufficiency of Scavengers: Always include an appropriate scavenger or scavenger cocktail in your deprotection reagent, especially when working with sensitive residues like Trp, Met, Cys, or Tyr.

    • Highly Nucleophilic Substrate: If the substrate itself is very nucleophilic, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in addition to using scavengers.

Issue 3: Aspartimide Formation in Peptides

  • Symptoms: Appearance of side products that are difficult to separate from the desired peptide, potentially leading to a mixture of α- and β-peptides.

  • Possible Causes & Solutions:

    • Strongly Basic Conditions During Fmoc-SPPS: While this is more of an issue in Fmoc chemistry, the choice of protecting group for the aspartic acid side chain is crucial.

    • Protecting Group Strategy: Using bulky ester protecting groups on the aspartic acid side chain can sterically hinder the cyclization. For example, using Fmoc-L-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation compared to the standard Fmoc-L-Asp(OtBu)-OH. In a comparative study, Fmoc-Asp(OBno)-OH reduced aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and to only 0.1% per cycle for the problematic Asp-Gly sequence.

Quantitative Data on Deprotection Conditions

The choice of deprotection conditions can significantly impact the purity of the final product. Below is a comparison of different reagents and their effectiveness.

Table 1: Comparison of Acidic Deprotection Reagents

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)20-50% in DCM, Room Temp0.5 - 2 hHighly effective, volatile (easy removal)Harsh, can cleave other acid-sensitive groups, promotes t-butylation
Hydrochloric Acid (HCl)4M in Dioxane or Ethyl Acetate, Room Temp1 - 4 hCost-effective, readily availableCan be less selective, potential for chlorinated byproducts[5]
Phosphoric Acid (H₃PO₄)85% aqueous solution, often with a co-solvent3 - 14 hMild, selective, environmentally benign[4]Slower reaction times, more complex workup[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

  • Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a solution of 25-50% TFA in dichloromethane (DCM). Add an appropriate scavenger cocktail (e.g., 2.5% TIS and 2.5% water).

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.

Protocol 3: Thermal Boc Deprotection in Water

  • Suspension: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask.

  • Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 15 minutes.[3]

  • Work-up: Cool the reaction to room temperature. If the product is organic-soluble, extract with a solvent like dichloromethane. If the product is water-soluble, further purification will be required.[3]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in Boc deprotection and troubleshooting, the following diagrams illustrate the key chemical transformations and logical steps.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H+ (Acid) Free Amine Free Amine Protonated Intermediate->Free Amine - CO2 - t-butyl cation t-butyl cation t-butyl cation Protonated Intermediate->t-butyl cation Alkylated Side Product Alkylated Side Product t-butyl cation->Alkylated Side Product + Nucleophilic Residue Trapped Cation Trapped Cation t-butyl cation->Trapped Cation + Scavenger Nucleophilic Residue (Trp, Met, etc.) Nucleophilic Residue (Trp, Met, etc.) Nucleophilic Residue (Trp, Met, etc.)->Alkylated Side Product Scavenger Scavenger Scavenger->Trapped Cation

Boc deprotection mechanism and side reactions.

Troubleshooting_Workflow Start Boc Deprotection Reaction Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Complete Reaction Complete & Product is Clean Analysis->Complete Yes Incomplete Incomplete Deprotection Analysis->Incomplete No SideProducts Side Products Observed Analysis->SideProducts No OptimizeAcid Increase Acid Conc./Time or Change Acid Incomplete->OptimizeAcid AddScavengers Add/Optimize Scavengers SideProducts->AddScavengers MilderConditions Use Milder Conditions SideProducts->MilderConditions OptimizeAcid->Start AddScavengers->Start MilderConditions->Start

Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Purification of Propargyl-PEG14-Boc Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Propargyl-PEG14-Boc conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound conjugates by HPLC?

The main challenge lies in efficiently separating the target conjugate from structurally similar impurities. These can include unreacted starting materials (e.g., Boc-protected PEG precursors), reagents from the propargylation step, and potential side products such as the deprotected (de-Boc) conjugate. The flexible and polydisperse nature of the PEG chain can also contribute to broader peaks, making sharp separation more difficult.

Q2: What type of HPLC column is recommended for this purification?

Reversed-phase (RP) HPLC is the most common and effective technique for purifying this compound conjugates. C18 columns are a standard choice, offering good retention and separation based on hydrophobicity. For larger PEG conjugates, a C4 column might provide better resolution. The choice will depend on the specific properties of the conjugate and its impurities.

Q3: What mobile phases are typically used?

A gradient of acetonitrile (ACN) and water is the standard mobile phase system for the reversed-phase purification of these conjugates. The addition of a modifier is crucial for good peak shape and resolution. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is commonly used to improve peak sharpness and control ionization. However, care must be taken as prolonged exposure to acidic conditions, especially during solvent evaporation, can lead to the cleavage of the acid-sensitive Boc protecting group.[1] An alternative is to use formic acid, which is less acidic.

Q4: How can I detect the this compound conjugate during HPLC?

Since the this compound conjugate lacks a strong chromophore, detection can be challenging with a standard UV detector at higher wavelengths (e.g., 254 nm or 280 nm). Detection at lower wavelengths (around 214 nm) is often more effective for observing the amide bond of the Boc group.[2] For more universal and sensitive detection, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be coupled with the HPLC system.

Q5: Is the Boc protecting group stable during HPLC purification?

The stability of the Boc group is a critical consideration. While it is generally stable in mobile phases containing 0.1% TFA for the duration of a typical HPLC run, prolonged exposure or concentration of the acidic mobile phase during fraction collection and solvent evaporation can cause partial or complete deprotection.[1] It is advisable to neutralize the collected fractions promptly or use a less acidic modifier if Boc group lability is a concern.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of this compound conjugates.

Issue Potential Cause(s) Troubleshooting Steps
Broad Peaks 1. PEG Polydispersity: The inherent size distribution of the PEG chain can lead to peak broadening. 2. Column Overload: Injecting too much sample can saturate the column.[3][4] 3. Secondary Interactions: The analyte may have undesirable interactions with the stationary phase. 4. High Flow Rate: A flow rate that is too high can reduce separation efficiency.[5] 5. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for sharp peak elution.[3]1. This is an inherent property; however, a shallower gradient may improve resolution. 2. Reduce the injection volume or the concentration of the sample. 3. Ensure the mobile phase pH is appropriate. Adding a stronger ion-pairing agent might help, but be mindful of its removability. 4. Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. 5. Optimize the gradient slope and the organic solvent percentage.
Peak Tailing 1. Silanol Interactions: Residual free silanol groups on the silica-based stationary phase can interact with the analyte. 2. Co-eluting Impurity: A small, unresolved impurity may be eluting on the tail of the main peak. 3. Column Degradation: The column may be old or have been exposed to harsh conditions.1. Use a lower pH mobile phase (e.g., with 0.1% TFA) to suppress silanol ionization. Consider using an end-capped column. 2. Adjust the gradient to improve separation. Analyze the peak by LC-MS to check for multiple species. 3. Flush the column with a strong solvent. If the problem persists, replace the column.
Poor Resolution Between Product and Impurities 1. Inadequate Separation Method: The chosen column and mobile phase may not be suitable for the separation. 2. Gradient Too Steep: A rapid increase in organic solvent may not allow for the separation of closely eluting compounds. 3. Incorrect Column Chemistry: A C18 column may be too retentive; a C8 or C4 might provide better selectivity.1. Try a different stationary phase (e.g., C4 instead of C18). Optimize the mobile phase modifiers (e.g., try formic acid instead of TFA). 2. Use a shallower gradient over a longer run time. 3. Experiment with a column that has a different hydrophobicity.
Loss of Boc Protecting Group 1. Acidic Mobile Phase: Prolonged exposure to TFA, especially during solvent evaporation, can cleave the Boc group.[1] 2. Harsh Sample Preparation: Acidic conditions during sample workup can cause deprotection.1. Use the lowest possible concentration of TFA (e.g., 0.05%). Neutralize collected fractions immediately with a base like ammonium bicarbonate. Use lyophilization instead of rotary evaporation to remove solvents at low temperatures. Consider using a less acidic modifier like formic acid. 2. Ensure all steps prior to purification are performed under neutral or basic conditions.
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as peaks.[3] 2. Sample Degradation: The conjugate may be degrading on the column.1. Use fresh, HPLC-grade solvents. Flush the injection port and the entire system thoroughly. Run a blank gradient to check for system contamination. 2. Check the stability of the propargyl group under the HPLC conditions, although it is generally stable.[6] Ensure the sample is fresh and has been stored properly.

Experimental Protocols

Preparative Reversed-Phase HPLC for this compound Purification

This protocol provides a general starting point for the purification of a crude this compound conjugate. Optimization will likely be necessary based on the specific impurity profile of your sample.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Ensure the sample is fully dissolved. If not, a small amount of a stronger solvent like DMSO can be used, but be aware that this will affect the chromatography.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: Preparative HPLC system with a gradient pump, UV detector (or ELSD/CAD/MS), and fraction collector.

  • Column: C18, 5-10 µm particle size, ≥ 10 mm internal diameter.

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Flow Rate: Dependent on column diameter (e.g., 5-20 mL/min for a 10 mm ID column).

  • Detection: 214 nm or ELSD/CAD/MS.

3. Gradient Elution Program:

Time (min)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0-520
5-3520 → 80 (Linear Gradient)
35-4080
40-4180 → 20 (Return to Initial)
41-5020 (Re-equilibration)

4. Fraction Collection and Analysis:

  • Inject the prepared sample onto the equilibrated column.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions.

  • Crucially, if TFA was used, consider neutralizing the pooled fractions with a volatile base (e.g., ammonium bicarbonate) before solvent removal to prevent Boc deprotection.

  • Remove the solvent, preferably by lyophilization (freeze-drying), to obtain the purified product.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Purification

ParameterRecommended SettingRationale
Column Reversed-Phase C18 or C4, 5-10 µmGood for separating compounds based on hydrophobicity. C4 may be better for larger PEGs.
Mobile Phase A Water + 0.1% TFA or 0.1% Formic AcidAqueous phase for reversed-phase chromatography. Acid modifier improves peak shape.
Mobile Phase B Acetonitrile + 0.1% TFA or 0.1% Formic AcidOrganic phase for eluting the compound.
Gradient 20-80% B over 30 minutes (starting point)A shallow gradient is often necessary to resolve PEGylated compounds from impurities.
Flow Rate Dependent on column ID (e.g., 1 mL/min for 4.6 mm ID)Should be optimized for the best balance of resolution and run time.[5]
Temperature Ambient or slightly elevated (e.g., 30-40 °C)Higher temperatures can improve peak shape but may affect conjugate stability.
Detection 214 nm, ELSD, CAD, or MSThe Boc group and PEG backbone lack strong UV chromophores.

Table 2: Potential Impurities and Expected Elution Order

CompoundExpected Retention Time (Relative to Product)Rationale
Deprotected Propargyl-PEG14-NH2 EarlierMore polar due to the free amine, thus less retained on a C18 column.
Unreacted Boc-PEG14-OH EarlierGenerally more polar than the propargylated product.
Propargylating Agent (e.g., Propargyl bromide) Earlier or Later (highly dependent on agent)Typically small molecules with different polarity.
Dimeric or Oligomeric PEG Species LaterHigher molecular weight and potentially more hydrophobic.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Product Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto HPLC Filter->Inject Separate Gradient Elution Inject->Separate Detect Detect (UV/ELSD/MS) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Neutralize Neutralize (if using TFA) Pool->Neutralize Evaporate Solvent Removal (Lyophilization) Neutralize->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the HPLC Purification of this compound Conjugates.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Separation Issues Problem Poor Chromatogram Broad Broad Peaks Problem->Broad Tailing Peak Tailing Problem->Tailing PoorRes Poor Resolution Problem->PoorRes BocLoss Loss of Boc Group Problem->BocLoss Broad_Sol Reduce Load Decrease Flow Rate Optimize Gradient Broad->Broad_Sol Tailing_Sol Use End-capped Column Adjust Mobile Phase pH Replace Column Tailing->Tailing_Sol PoorRes_Sol Shallow Gradient Change Column Chemistry Optimize Mobile Phase PoorRes->PoorRes_Sol BocLoss_Sol Use Formic Acid Neutralize Fractions Lyophilize BocLoss->BocLoss_Sol

References

Technical Support Center: Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in copper-catalyzed click chemistry?

A1: The most prevalent side reactions include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): This reaction leads to the formation of a diyne from two alkyne molecules, consuming your starting material.[1]

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) form, which halts the click reaction.[2] This is often accelerated by the presence of oxygen.

  • Formation of Reactive Oxygen Species (ROS): The reaction of Cu(I) with oxygen, often in the presence of a reducing agent like sodium ascorbate, can generate ROS. These species can damage biomolecules, particularly proteins and nucleic acids.[3][4]

  • Side Reactions with Biomolecules: In bioconjugation experiments, free thiols (e.g., in cysteine residues) can react with the alkyne partner. Additionally, amino acid residues such as histidine and methionine are susceptible to oxidation in the presence of the catalytic system.[5][6]

Q2: My click reaction is not working or has a very low yield. What are the likely causes?

A2: Low or no product yield is a common issue that can often be attributed to several factors:

  • Inactive Catalyst: Your Cu(I) catalyst may have been oxidized to Cu(II). This is a primary cause of reaction failure.

  • Insufficient Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt, an insufficient amount of the reducing agent (e.g., sodium ascorbate) will result in a low concentration of the active catalyst.

  • Oxygen Contamination: Dissolved oxygen in your reaction mixture can lead to both catalyst oxidation and Glaser coupling.[3]

  • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can inhibit the reaction.

  • Inappropriate Ligand or Ligand-to-Copper Ratio: The choice and concentration of the stabilizing ligand are crucial for an efficient reaction. An incorrect ratio can lead to catalyst inactivation or reduced reaction rate.[5][7]

Q3: How can I tell if Glaser coupling is occurring in my reaction?

A3: The formation of a diyne byproduct is the key indicator of Glaser coupling. This can often be detected by analytical techniques such as:

  • Mass Spectrometry (MS): You will observe a mass corresponding to the dimer of your alkyne starting material.

  • High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the more nonpolar diyne product will appear in your chromatogram.

  • Thin Layer Chromatography (TLC): A new, typically less polar, spot will be visible.

Q4: Can the click chemistry reaction conditions damage my protein of interest?

A4: Yes, particularly in the presence of oxygen, the CuAAC reaction components can lead to protein damage. Reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to the oxidation of sensitive amino acid residues like methionine, cysteine, and histidine.[4][6] To mitigate this, it is crucial to use a copper-chelating ligand and, if necessary, work under anaerobic conditions.[8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during copper-catalyzed click chemistry reactions.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Catalyst (Cu(I)) Oxidation: The active Cu(I) has been oxidized to inactive Cu(II) by atmospheric oxygen.1. Ensure you have a sufficient excess of a reducing agent like sodium ascorbate (prepare the solution fresh). 2. Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen). 3. Work under an inert atmosphere (e.g., in a glovebox).[9]
Inhibitory Buffer Components: Buffers containing primary amines (e.g., Tris) can inhibit the reaction.Use non-coordinating buffers such as HEPES, phosphate, or carbonate buffers.[5]
Poor Reagent Quality: Impurities in the azide or alkyne starting materials.Purify the starting materials before use.
Presence of a Significant Side Product Alkyne Homocoupling (Glaser Coupling): Formation of a diyne byproduct due to oxidative coupling of the alkyne.1. Increase the concentration of the reducing agent (sodium ascorbate).[10] 2. Thoroughly degas all reaction components to remove oxygen.[3] 3. Add a stabilizing ligand like THPTA or TBTA.
Bioconjugation Issues Off-Target Labeling of Proteins: Reaction of the alkyne with free thiols on cysteine residues.1. Pre-treat the protein with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide.[11][12] 2. Increase the concentration of the reducing agent TCEP if it is being used for disulfide reduction.
Protein Degradation or Aggregation: Oxidation of sensitive amino acid residues (e.g., histidine, methionine) by ROS.1. Use a copper-chelating ligand such as THPTA in a 5:1 ligand-to-copper ratio to protect the protein.[3][5] 2. Add a scavenger for ascorbate byproducts, such as aminoguanidine.[5][13] 3. Perform the reaction under anaerobic conditions.[8][9]
Difficulty in Product Purification Residual Copper Ions: Copper can remain bound to the product, affecting downstream applications.1. After the reaction, add a copper chelator like EDTA to sequester the copper ions.[3][14] 2. Use a copper-scavenging resin.[3] 3. Purify the product using chromatography (e.g., size exclusion or reverse phase).

Experimental Protocols

Protocol 1: General Procedure for a Small Molecule CuAAC Reaction

This protocol provides a starting point for the click reaction between a small molecule azide and alkyne.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )

  • Solvent (e.g., DMSO, tBuOH/water)

Procedure:

  • In a suitable reaction vial, dissolve the alkyne (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent.

  • Add the CuSO₄ solution to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be quenched by the addition of water and the product extracted with an organic solvent. Further purification can be achieved by column chromatography.

Protocol 2: CuAAC for Protein Bioconjugation with Mitigation of Side Reactions

This protocol is optimized for the labeling of proteins and includes steps to minimize common side reactions.

Materials:

  • Alkyne- or azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide- or alkyne-functionalized reporter molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (optional, 100 mM in water)

Procedure:

  • In a microcentrifuge tube, add the modified protein solution.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution to achieve a final 1:5 molar ratio of Cu:THPTA. Let this mixture stand for 1-2 minutes.

  • Add the azide- or alkyne-reporter molecule to the protein solution. A 3- to 10-fold molar excess of the reporter is typically used.

  • If using, add aminoguanidine to the protein solution to a final concentration of 5 mM.[5]

  • Add the catalyst premix to the protein-reporter solution. The final copper concentration is typically 50-100 µM.[7]

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. If the reporter is light-sensitive, protect the reaction from light.

  • To stop the reaction and remove the copper catalyst, add an excess of EDTA.

  • Purify the labeled protein using a desalting column, dialysis, or other appropriate chromatography techniques to remove excess reagents.[3]

Visualizing Workflows and Relationships

The following diagrams illustrate key experimental workflows and the interplay of factors leading to side reactions in CuAAC.

G Troubleshooting Workflow for Low CuAAC Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst_oxidized Is Cu(I) oxidized? check_catalyst->catalyst_oxidized reagent_purity Are reagents pure? check_reagents->reagent_purity wrong_buffer Inhibitory buffer (e.g., Tris)? check_conditions->wrong_buffer wrong_ligand Incorrect ligand/ratio? check_conditions->wrong_ligand insufficient_reducing Insufficient reducing agent? catalyst_oxidized->insufficient_reducing Yes oxygen_present Oxygen present? catalyst_oxidized->oxygen_present Yes add_ascorbate Add fresh sodium ascorbate insufficient_reducing->add_ascorbate Yes degas Degas solvents/reagents oxygen_present->degas Yes purify_reagents Purify starting materials reagent_purity->purify_reagents No change_buffer Use non-coordinating buffer wrong_buffer->change_buffer Yes optimize_ligand Optimize ligand & ratio wrong_ligand->optimize_ligand Yes

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

G Mitigation of Side Reactions in Protein Bioconjugation cluster_thiol Thiol-Alkyne Reaction cluster_oxidation Oxidative Damage cluster_ascorbate Ascorbate Byproducts start Protein Bioconjugation with CuAAC thiol_reaction Free Cysteine Thiols Present? start->thiol_reaction ros_formation Risk of ROS Formation? start->ros_formation ascorbate_byproducts Sensitive Arginine/Lysine Residues? start->ascorbate_byproducts block_thiols Pre-treat with NEM or Iodoacetamide thiol_reaction->block_thiols Yes use_ligand Use THPTA Ligand (5:1 ratio) ros_formation->use_ligand Yes anaerobic Work under Anaerobic Conditions ros_formation->anaerobic High Risk add_aminoguanidine Add Aminoguanidine ascorbate_byproducts->add_aminoguanidine Yes

Caption: Strategies to mitigate common side reactions in protein bioconjugation.

References

Technical Support Center: Monitoring the Progress of Propargyl-PEG14-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the reaction to synthesize Propargyl-PEG14-Boc. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to initially assess the progress of my this compound reaction?

A1: Thin-Layer Chromatography (TLC) is the quickest and most convenient method for a preliminary assessment of your reaction's progress. It allows you to visualize the consumption of the starting material (Propargyl-PEG14-alcohol) and the formation of the product (this compound). The Boc-protected product is less polar than the starting alcohol, so it will have a higher Retention Factor (Rf) on the TLC plate.

Q2: I'm having trouble visualizing the PEGylated compounds on my TLC plate. What stain should I use?

A2: PEG compounds can be challenging to visualize with common stains like potassium permanganate. Dragendorff's reagent is a highly effective stain for visualizing PEG-containing molecules, which typically appear as orange or brown spots.[1][2] Iodine vapor is another option that can be effective for some unsaturated compounds.

Q3: My TLC shows a streak instead of a distinct spot for my PEGylated compounds. How can I improve the resolution?

A3: Streaking of PEG compounds on TLC is a common issue due to their polar nature and polymeric character. To improve resolution, you can try using a more polar solvent system, such as a mixture of dichloromethane/methanol or chloroform/methanol. Adding a small amount of a more polar solvent like ethanol or isopropanol to your eluent can also help in achieving better separation and spot shape.

Q4: What are the potential side reactions I should be aware of during the Boc protection of Propargyl-PEG14-alcohol?

A4: While the Boc protection of an alcohol is generally a robust reaction, potential side reactions can occur. These may include the formation of di-tert-butyl carbonate as a byproduct from the decomposition of Boc anhydride. Additionally, if the reaction conditions are not carefully controlled, side reactions involving the propargyl group are a remote possibility, though less common under standard Boc protection conditions. During acidic deprotection (not part of this synthesis but relevant to the use of the product), the released tert-butyl cation can potentially alkylate electron-rich residues.[2]

Q5: How can I quantitatively monitor the reaction progress?

A5: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method. By developing a suitable gradient method, you can separate the starting material from the product and any impurities, allowing you to calculate the percentage conversion over time by comparing the peak areas.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Reaction (Starting material remains) 1. Insufficient amount of Boc anhydride or catalyst (e.g., DMAP).2. Reaction time is too short.3. Low reaction temperature.4. Poor quality of reagents (e.g., moisture in solvents or on glassware).1. Ensure accurate stoichiometry. A slight excess of Boc anhydride (1.1-1.5 equivalents) is often used.2. Extend the reaction time and continue monitoring by TLC or HPLC.3. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) may be beneficial.4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Multiple Spots on TLC 1. Presence of impurities in the starting material.2. Formation of side products.3. Degradation of the product or starting material.1. Check the purity of the starting Propargyl-PEG14-alcohol by TLC and HPLC before starting the reaction.2. Analyze the side products by LC-MS to identify their structures. This can help in optimizing the reaction conditions to minimize their formation.3. Ensure the reaction is not being run for an excessive amount of time or at too high a temperature.
Difficulty in Purifying the Product 1. The product is an oil and difficult to handle.2. Co-elution of the product with byproducts during column chromatography.1. If the product is an oil, it may be purified by column chromatography. After purification, removing the solvent under high vacuum is crucial.2. Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system often provides better separation.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the Boc protection of Propargyl-PEG14-alcohol.

Materials:

  • Propargyl-PEG14-alcohol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Propargyl-PEG14-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution and stir.

  • In a separate container, dissolve (Boc)₂O (1.2 eq) in anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the stirred solution of the alcohol at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Monitoring Protocols

1. Thin-Layer Chromatography (TLC)

  • TLC Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). The polarity can be adjusted as needed for optimal separation.

  • Visualization:

    • First, visualize the plate under UV light (254 nm) to see any UV-active compounds.

    • Then, stain the plate using Dragendorff's reagent.

  • Dragendorff's Reagent Preparation:

    • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of acetic acid and 40 mL of water.

    • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.

    • Stain Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water before use.[3]

  • Expected Results: The this compound product will have a higher Rf value (travel further up the plate) than the more polar Propargyl-PEG14-alcohol starting material.

2. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Expected Results: The less polar this compound product will have a longer retention time than the Propargyl-PEG14-alcohol starting material. The reaction conversion can be calculated from the relative peak areas of the starting material and product.

3. ¹H NMR Spectroscopy

  • Solvent: Chloroform-d (CDCl₃)

  • Key Signals to Monitor:

    • Propargyl-PEG14-alcohol (Starting Material):

      • The protons on the carbon bearing the hydroxyl group will appear as a triplet around 3.7 ppm.

      • The methylene protons adjacent to the propargyl group will appear as a doublet around 4.2 ppm.

      • The terminal alkyne proton will be a triplet around 2.4 ppm.

    • This compound (Product):

      • Upon Boc protection, the protons on the carbon adjacent to the newly formed carbonate will shift downfield.

      • The appearance of a large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of product formation.

Data Presentation

Table 1: Analytical Techniques for Monitoring Reaction Progress

Technique Parameter Monitored Expected Observation for Product Notes
TLC Retention Factor (Rf)Higher Rf than starting materialUse Dragendorff's stain for visualization.
HPLC Retention TimeLonger retention time than starting materialAllows for quantitative analysis of reaction conversion.
¹H NMR Chemical Shift (δ)Appearance of a singlet at ~1.4-1.5 ppm (Boc group)Confirms the chemical structure of the product.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision cluster_workup Workup & Purification Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot t = 1, 2, 4... hr TLC TLC Analysis Take Aliquot->TLC HPLC HPLC Analysis Take Aliquot->HPLC Reaction Complete? Reaction Complete? TLC->Reaction Complete? HPLC->Reaction Complete? NMR NMR Analysis (for final confirmation) Final Product Final Product NMR->Final Product Reaction Complete?->Take Aliquot Workup Workup Reaction Complete?->Workup Yes Purification Purification Workup->Purification Purification->NMR

Caption: Workflow for monitoring the this compound reaction.

Troubleshooting_Guide Problem Problem Encountered Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Products Side Products Observed Problem->Side_Products Purification_Issues Purification Difficulties Problem->Purification_Issues Check_Stoichiometry Verify Reagent Stoichiometry Incomplete_Reaction->Check_Stoichiometry Cause? Extend_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Extend_Time_Temp Cause? Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents Cause? Analyze_Side_Products Identify Side Products (LC-MS) Side_Products->Analyze_Side_Products Action Optimize_Chromatography Optimize Chromatography Method Purification_Issues->Optimize_Chromatography Action Optimize_Conditions Optimize Reaction Conditions Analyze_Side_Products->Optimize_Conditions Based on analysis

Caption: Troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Antibody-Drug Conjugates (ADCs) that utilize polyethylene glycol (PEG) linkers.

Troubleshooting Guide

This guide addresses common issues encountered during ADC development and provides actionable solutions.

Problem: Significant ADC aggregation is observed immediately after conjugation.

Possible Causes:

  • High Hydrophobicity of Payload and/or Linker: Many cytotoxic payloads are inherently hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), these hydrophobic moieties can interact, leading to aggregation.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drugs per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2] ADCs with a high DAR are associated with faster clearance and reduced stability.

  • Suboptimal Conjugation Conditions: The chemical environment during conjugation, including pH, temperature, and the presence of organic co-solvents, can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[3]

Solutions:

  • Optimize the PEG Linker:

    • Increase PEG Length: Longer PEG chains can create a more effective hydrophilic shield around the hydrophobic payload, reducing intermolecular hydrophobic interactions.[4] This can also prolong the plasma half-life of the ADC.[5]

    • Branched PEG Linkers: Branched or multi-arm PEG linkers can enhance the hydrophilic shield and allow for higher DARs without inducing aggregation.[6]

  • Control the DAR:

    • Aim for an optimal DAR, typically between 2 and 4, which often provides a balance between efficacy and stability.[2]

    • Utilize site-specific conjugation technologies to produce homogeneous ADCs with a well-defined DAR.

  • Refine Conjugation Process:

    • pH Control: Maintain the pH of the conjugation buffer away from the isoelectric point (pI) of the antibody to ensure its solubility.

    • Minimize Organic Co-solvents: If organic solvents are necessary to dissolve the linker-payload, use the lowest possible concentration (ideally <10%).

    • Temperature Management: Perform conjugation reactions at controlled, and generally lower, temperatures to minimize protein unfolding.

Problem: ADC aggregation increases over time during storage.

Possible Causes:

  • Inadequate Formulation: The buffer composition, including pH, ionic strength, and the absence of stabilizing excipients, can lead to long-term instability and aggregation.

  • Inappropriate Storage Conditions: Freeze-thaw cycles, exposure to light, and elevated temperatures can all contribute to ADC degradation and aggregation.[3]

Solutions:

  • Formulation Optimization:

    • Buffer Selection: Screen a range of pH values and buffer systems to identify the optimal conditions for ADC stability.

    • Utilize Stabilizing Excipients:

      • Surfactants: Non-ionic surfactants like polysorbate 20 (Tween® 20) or polysorbate 80 (Tween® 80) can prevent surface-induced aggregation.[3]

      • Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol, can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.

      • Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation inhibitors.

  • Controlled Storage:

    • Store ADCs at recommended temperatures (typically 2-8°C for liquid formulations and -20°C or -80°C for frozen or lyophilized forms).

    • Protect from light by using amber vials or storing in the dark.

    • Minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ADC aggregation?

A1: The primary driver of ADC aggregation is the increased hydrophobicity of the conjugate.[1] This is a consequence of attaching potent, often hydrophobic, small molecule drugs to the antibody. These hydrophobic patches on the surface of different ADC molecules can interact, leading to the formation of aggregates.[1] Other contributing factors include a high drug-to-antibody ratio (DAR), the specific chemistry of the linker, and suboptimal formulation or storage conditions.[2][3]

Q2: How do PEG linkers help prevent ADC aggregation?

A2: Polyethylene glycol (PEG) is a hydrophilic polymer that, when used as a linker in ADCs, can counteract the hydrophobicity of the payload.[3][4] The PEG chain forms a flexible, hydrophilic "shield" or "hydration shell" around the drug molecule.[4] This shield masks the hydrophobic regions, reducing the propensity for intermolecular hydrophobic interactions and thereby preventing aggregation.[4] Additionally, PEG linkers can improve the solubility and pharmacokinetic properties of the ADC.[5]

Q3: What is the optimal length for a PEG linker to prevent aggregation?

A3: The optimal PEG linker length is ADC-specific and depends on the hydrophobicity of the payload and the desired pharmacokinetic profile.[5] Generally, a longer PEG chain provides a better hydrophilic shield and can lead to a longer plasma half-life.[5] However, excessively long linkers might negatively impact the antigen-binding affinity or the efficiency of payload release. Therefore, it is crucial to experimentally evaluate a range of PEG linker lengths for each specific ADC to find the optimal balance between stability, potency, and pharmacokinetics.

Q4: Can the type of conjugation chemistry influence ADC aggregation?

A4: Yes, the conjugation chemistry plays a significant role. Site-specific conjugation methods, which attach the linker-payload to defined sites on the antibody, generally result in more homogeneous ADCs with a lower tendency to aggregate compared to stochastic methods that conjugate to random lysine or cysteine residues. This is because stochastic conjugation can lead to a heterogeneous mixture of ADC species, some of which may have drugs conjugated at sites that are critical for stability, leading to unfolding and aggregation.

Q5: What analytical techniques are used to monitor ADC aggregation?

A5: The most common techniques for monitoring ADC aggregation are:

  • Size-Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates based on their hydrodynamic size.[3]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[7][8]

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful technique combines the separation capabilities of SEC with the absolute molecular weight determination of MALS, providing accurate characterization and quantification of different aggregate species.[9][10]

Data Presentation

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

ADC ConstructDAR% Aggregation (by SEC)Reference
anti-CD30-MMAE2< 1%[11]
anti-CD30-MMAE4~2%[11]
anti-CD30-MMAE8> 10%[2][11]
Trastuzumab-DM13.5< 2%[12]
Trastuzumab-DM1 (High DAR)> 4Increased Aggregation[2]

Note: Data is compiled from multiple sources and serves as an illustration of the general trend. Direct comparison may be limited by differences in experimental conditions.

Table 2: Influence of PEG Linker Length on ADC Properties

ADC ConstructPEG Linker LengthPlasma Half-life (h)In Vitro Cytotoxicity (IC50, nM)% AggregationReference
anti-Her2-MMAEPEG41200.5~5%[5]
anti-Her2-MMAEPEG81500.8~3%[5]
anti-Her2-MMAEPEG121801.2< 2%[5]
anti-Trop2-MMAEmPEG24Significantly prolongedMaintainedReduced[4]

Note: This table presents a synthesized overview from preclinical studies to illustrate the general impact of PEG linker length. Actual values are highly dependent on the specific ADC and experimental model.

Experimental Protocols

1. Size-Exclusion Chromatography (SEC) for ADC Aggregation Analysis

Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic size.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Size-Exclusion Chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer system. The addition of a low concentration of an organic modifier (e.g., 5-15% isopropanol or acetonitrile) may be necessary for hydrophobic ADCs to prevent secondary interactions with the column stationary phase.[13]

  • ADC sample.

  • Unconjugated antibody (as a control).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample and the unconjugated antibody control to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the samples through a 0.22 µm syringe filter if necessary.

  • Injection: Inject a fixed volume (e.g., 20-100 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The monomeric species will elute as the main peak, with aggregates eluting earlier (at lower retention volumes) and fragments eluting later.

  • Data Analysis: Integrate the peak areas of the monomer and aggregate peaks. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

2. Dynamic Light Scattering (DLS) for ADC Aggregation Analysis

Objective: To determine the size distribution and polydispersity of an ADC sample, providing a rapid assessment of aggregation.

Materials:

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume cuvette.

  • ADC sample.

  • Formulation buffer (as a blank).

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation: If necessary, dilute the ADC sample with the formulation buffer to a concentration within the instrument's optimal range (typically 0.1-1.0 mg/mL). The sample must be free of dust and other particulates, so filtration through a low-protein-binding 0.02 µm or 0.1 µm filter is recommended.

  • Measurement:

    • Transfer the appropriate volume of the sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including temperature and the number of acquisitions.

    • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) indicates a homogeneous sample, while the presence of larger species or a high PDI suggests aggregation.[8]

Mandatory Visualizations

ADC_Aggregation_Pathway cluster_causes Primary Causes of Aggregation cluster_mechanism Mechanism cluster_prevention Prevention Strategies Payload Hydrophobic Payload Hydrophobicity Increased Surface Hydrophobicity Payload->Hydrophobicity HighDAR High DAR (Drug-to-Antibody Ratio) HighDAR->Hydrophobicity Linker Hydrophobic Linker Linker->Hydrophobicity Stress Environmental Stress (pH, Temp, Shear) Unfolding Antibody Unfolding/ Conformational Change Stress->Unfolding Interaction Intermolecular Hydrophobic Interactions Hydrophobicity->Interaction Unfolding->Interaction Aggregation ADC Aggregation Interaction->Aggregation PEG Hydrophilic PEG Linker PEG->Hydrophobicity Mitigates DAR_Control DAR Optimization (e.g., DAR 2-4) DAR_Control->HighDAR Avoids Formulation Formulation Optimization (Excipients, pH) Formulation->Stress Stabilizes Against SiteSpecific Site-Specific Conjugation SiteSpecific->Hydrophobicity Controls

Caption: Causes and prevention strategies for ADC aggregation.

Experimental_Workflow cluster_prep ADC Preparation & Troubleshooting cluster_formulation Formulation & Stability Conjugation ADC Conjugation Purification Purification Conjugation->Purification Initial_Analysis Initial Aggregation Analysis (e.g., DLS) Purification->Initial_Analysis High_Aggregation High Aggregation? Initial_Analysis->High_Aggregation Proceed Proceed to Formulation High_Aggregation->Proceed No Troubleshoot Troubleshoot Conjugation/ Linker Design High_Aggregation->Troubleshoot Yes Formulation_Dev Formulation Development (Buffer, Excipients) Proceed->Formulation_Dev Troubleshoot->Conjugation Stability_Study Accelerated Stability Study Formulation_Dev->Stability_Study Final_Analysis Final Aggregation Analysis (SEC, SEC-MALS) Stability_Study->Final_Analysis Stable_ADC Stable ADC Formulation Final_Analysis->Stable_ADC

References

Technical Support Center: Copper Catalyst Removal in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper catalysts from bioconjugation reactions?

A1: Residual copper catalysts can be detrimental for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1][2][3] They can also interfere with downstream applications, such as fluorescence-based assays, and affect the stability and purity of the final bioconjugate.[1]

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.[1][4]

  • Solid-Phase Scavengers: Employing solid-supported resins that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][4][5]

  • Silica Gel Chromatography: Passing the reaction mixture through a plug of silica gel can adsorb the copper catalyst.[4]

  • Dialysis: For macromolecular products like proteins, dialysis against a buffer containing a chelating agent is an effective removal method.[1][4][6][7]

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity.[1] For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][4] For small organic molecules, a wider range of techniques can be employed.[1]

Q4: Can I avoid the copper removal step altogether?

A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and subsequent removal steps.[5][8] However, the synthesis of the required strained alkynes can be more complex.[5]

Troubleshooting Guides

Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash

A persistent green or blue color in the organic layer is a strong indicator of residual copper contamination.[4]

  • Possible Cause 1: Incomplete copper complexation.

    • Solution: Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash.[5] Perform multiple washes until the aqueous layer is colorless.[1][5]

  • Possible Cause 2: The triazole product itself is chelating the copper.

    • Solution: Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[5]

  • Possible Cause 3: The pH of the aqueous wash is not optimal for complexation.

    • Solution: Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective.[1][5] For ammonia/ammonium chloride, a basic pH is required.[5] Caution: Always test the pH stability of your product on a small scale first.[5]

  • Possible Cause 4: Emulsion formation preventing clean phase separation.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Problem 2: Low Product Yield After Purification
  • Possible Cause 1: Product loss during aqueous extractions.

    • Solution: If your product has some water solubility, reduce the number of aqueous washes or use a saturated brine wash to decrease its partitioning into the aqueous layer.[5]

  • Possible Cause 2: Product adsorption onto the solid support (silica gel, resin).

    • Solution: Pre-treat the solid support with a non-polar solvent to minimize non-specific binding. Elute the product with a more polar solvent system. If using a scavenger resin, ensure you are using the minimum effective amount and contact time.

  • Possible Cause 3: Product is water-soluble, making liquid-liquid extraction difficult.

    • Solution 1: Scavenger Resins. Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of your product and then filtered off.[4]

    • Solution 2: Dialysis. If your product is a macromolecule, you can dialyze the reaction mixture against a buffer containing EDTA.[1][4]

    • Solution 3: Size Exclusion Chromatography. This can be used to separate the larger product from the smaller copper-EDTA complex.[1]

Problem 3: Scavenger Resin is Not Effectively Removing the Copper Catalyst
  • Possible Cause 1: Insufficient amount of scavenger.

    • Solution: Increase the equivalents of the scavenger. A good starting point is 4-8 molar equivalents relative to the copper catalyst.

  • Possible Cause 2: Poor mixing of the resin with the reaction mixture.

    • Solution: Ensure vigorous stirring or agitation to maintain the resin in suspension.

  • Possible Cause 3: Insufficient scavenging time.

    • Solution: Increase the stirring time. Scavenging time may need to be optimized and can range from 30 minutes to several hours.[1][5]

Data Presentation

Table 1: Comparison of Copper Removal Methods

MethodTypical Residual Copper LevelsTypical Product LossAdvantagesDisadvantages
Aqueous Wash (EDTA) < 100 ppm[5]5 - 15%[5]Inexpensive, simple procedure.Can be slow; may require pH adjustment; less effective if the product strongly chelates copper.[5]
Silica Gel Chromatography < 50 ppm[5]10 - 30%[5]Can remove other impurities simultaneously.Can be time-consuming and lead to significant product loss on the column.[5]
Specialized Scavenger Resins < 10 ppm[5]< 5%[5]Highly efficient; simple filtration workup.[5]More expensive than other methods.[5]
Dialysis (for biomolecules) Variable< 10%Mild conditions, suitable for sensitive biomolecules.[1][4]Time-consuming.

Experimental Protocols

Protocol 1: EDTA Wash for Copper Removal

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.[1]

  • Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[1][5]

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.1 M - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.[1][5] The pH of the EDTA solution can be adjusted to ~8 with a base like sodium bicarbonate to enhance chelation.[1][5]

  • Separation: Shake the mixture in the separatory funnel and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[1][5]

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[1][5]

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1][5]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

Protocol 2: Using a Solid-Phase Copper Scavenger

This protocol provides a general procedure for using silica-based copper scavengers.

  • Addition of Scavenger: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[4][5]

  • Stirring: Stir the mixture at room temperature for 1-3 hours.[5] The optimal scavenging time may need to be determined empirically.[4]

  • Filtration: Filter the mixture to remove the resin.[4][5]

  • Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[5]

Visualizations

G cluster_workflow General Copper Removal Workflow reaction Completed Bioconjugation Reaction add_method Add Removal Agent (e.g., EDTA solution, Scavenger Resin) reaction->add_method mix Mix/Stir add_method->mix separate Separate Copper Complex (e.g., Liquid-Liquid Extraction, Filtration) mix->separate product Purified Bioconjugate separate->product

Caption: General workflow for copper catalyst removal.

G cluster_troubleshooting Troubleshooting Logic for Persistent Copper Contamination start Persistent Blue/Green Color? incomplete_complex Incomplete Complexation? start->incomplete_complex Yes increase_conc Increase Chelator Concentration & Repeat Washes incomplete_complex->increase_conc Yes product_chelation Product Chelating Copper? incomplete_complex->product_chelation No resolved Contamination Resolved increase_conc->resolved stronger_chelator Use Stronger Chelator or Scavenger Resin product_chelation->stronger_chelator Yes wrong_ph Incorrect pH? product_chelation->wrong_ph No stronger_chelator->resolved adjust_ph Adjust pH of Aqueous Wash wrong_ph->adjust_ph Yes wrong_ph->resolved No adjust_ph->resolved

Caption: Troubleshooting logic for persistent copper contamination.

References

Technical Support Center: Enhancing Hydrophobic PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the use of Polyethylene Glycol (PEG) linkers to improve the solubility of hydrophobic Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why are many PROTACs hydrophobic and poorly soluble?

PROTACs are large, complex heterobifunctional molecules, often with a high molecular weight and lipophilicity, which contributes to their poor aqueous solubility.[1][2][3][4] This "molecular obesity" is a primary reason they often do not conform to traditional drug-likeness guidelines, such as Lipinski's Rule of Five.[1][2][4]

Q2: How does incorporating a PEG linker improve PROTAC solubility?

PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic.[5][6] Incorporating a PEG linker into a PROTAC structure increases the overall hydrophilicity of the molecule, which can significantly improve its aqueous solubility.[5][7][8][9][] The ether oxygens in the PEG backbone can form a protective hydration shell around the molecule, enhancing its compatibility with physiological environments.[6][]

Q3: What is the impact of PEG linker length on PROTAC properties?

The length of the PEG linker is a critical parameter that influences multiple aspects of PROTAC function:

  • Solubility: Generally, longer PEG chains can further increase aqueous solubility.[12]

  • Permeability: The relationship is complex. While PEGylation enhances solubility, excessively long or bulky linkers can sometimes hinder cell membrane permeability.[8][13][14] An optimal length must be found to balance solubility and the ability to cross cell membranes.[13]

  • Degradation Efficacy (DC50): Linker length is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[12][15] A linker that is too short may cause steric hindrance, while one that is too long can lead to non-productive binding, both reducing degradation efficiency.[12][14]

Q4: Besides PEG linkers, what other linker types can be used to improve solubility?

While PEG linkers are the most common choice for improving hydrophilicity, other strategies include incorporating rigid, polar heterocyclic structures like piperazine or piperidine into the linker.[5][13][15][16] These moieties can introduce basic centers that may be protonated at physiological pH, thereby increasing solubility.[16][17]

Q5: Can PEGylation negatively affect my PROTAC's efficacy?

Yes, while beneficial for solubility, improper PEGylation can be detrimental. If the linker is too long, it can increase the flexibility of the PROTAC to a point where the entropic penalty for forming the ternary complex is too high, reducing degradation potency.[12] Furthermore, large PEG chains can sometimes cause steric hindrance that blocks the activity of the parent ligands.[18][19] Therefore, the optimal linker length must be determined empirically for each specific PROTAC system.[12]

Troubleshooting Guide: Common Solubility Issues

Problem 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

  • Cause: This is a classic sign of poor aqueous solubility. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the hydrophobic PROTAC to crash out.[20]

  • Solutions:

    • Minimize Final DMSO Concentration: Perform serial dilutions to ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%.[20]

    • Utilize Co-solvents: For working solutions, pre-mix your DMSO stock with a co-solvent like PEG300 or Solutol HS 15 before the final dilution into the aqueous buffer. This creates a more gradual solvent transition.[20]

    • Employ Formulation Strategies: For persistent issues, consider more advanced formulation techniques such as creating amorphous solid dispersions (ASDs) or self-nanoemulsifying drug delivery systems (SNEDDS) to enhance dissolution.[1][20][21]

    • Administer with Food (In Vivo): For in vivo studies, administering the PROTAC with food can sometimes improve solubility and absorption, as some PROTACs show better solubility in fed-state simulated intestinal fluid (FeSSIF).[4][22]

Problem 2: I have low or inconsistent readings in my cell-based assays, possibly due to poor solubility.

  • Cause: The PROTAC may be precipitating in the cell culture medium, leading to an inaccurate effective concentration. Hydrophobic PROTACs can also bind non-specifically to plastic labware.[]

  • Solutions:

    • Visually Inspect Wells: Before and after adding your PROTAC to cells, inspect the wells under a microscope for any signs of precipitation.

    • Reduce Serum Concentration: If your experimental design allows, reducing the concentration of fetal bovine serum (FBS) in the medium during treatment can sometimes help, as PROTACs can bind to serum proteins.[20]

    • Use Low-Binding Plates: To mitigate non-specific binding to plastic, use low-protein-binding microplates for your assays.

    • Confirm Degradation Mechanism: To ensure the observed effect is due to proteasomal degradation and not compound toxicity from precipitation, co-treat cells with a proteasome inhibitor (e.g., MG132). A true PROTAC effect should be blocked or reduced in the presence of the inhibitor.[20]

Problem 3: My PROTAC has good solubility with a PEG linker, but poor cell permeability.

  • Cause: There is a delicate balance between solubility and permeability. While the hydrophilic PEG linker improves solubility, it can also increase the polar surface area and hydrogen bond donor count, which may hinder passive diffusion across the lipid-rich cell membrane.[14][23]

  • Solutions:

    • Optimize Linker Length: Systematically synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to find the optimal balance.[8]

    • Incorporate Hydrophobic Moieties: Replace a portion of the PEG linker with a more rigid, hydrophobic group like a phenyl ring or an alkyl chain.[14][17][22] This can sometimes improve permeability without drastically reducing solubility.

    • Investigate "Chameleonic" Properties: Some PROTACs can adopt a folded, more compact conformation in the apolar environment of the cell membrane, shielding their polar groups to facilitate entry.[24][25] Linkers that balance flexibility and the ability to form intramolecular hydrogen bonds (IMHBs) may enhance this effect.[24]

Quantitative Data Summary

The optimal linker for a PROTAC is highly dependent on the specific target and E3 ligase pair. The following table provides a generalized summary of trends observed when varying PEG linker length.

PropertyShort PEG Linker (e.g., 2-4 units)Medium PEG Linker (e.g., 5-8 units)Long PEG Linker (e.g., >8 units)
Aqueous Solubility Moderate ImprovementGood ImprovementHigh Improvement
Cell Permeability Generally HigherOften OptimalMay Decrease
Degradation (DC50) Potentially weak (steric hindrance)Often Optimal (balances flexibility and ternary complex stability)May Decrease (high entropic penalty)
Non-specific Binding ModerateLowerLowest

This table represents generalized trends; empirical testing is required for each PROTAC system.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • PROTAC compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate-reading nephelometer or spectrophotometer capable of reading turbidity

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.

  • Dilution in Buffer: In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer: Transfer a small, fixed volume of the DMSO-diluted PROTACs into the PBS-containing plate, ensuring the final DMSO concentration is low (e.g., 1-2%). Mix well.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, measure absorbance at a wavelength like 620 nm.

  • Analysis: Plot the turbidity reading against the PROTAC concentration. The point at which the turbidity begins to sharply increase is the kinetic solubility limit.

Protocol 2: Western Blot for Target Protein Degradation

This protocol quantifies the reduction of a target protein in cells following PROTAC treatment.[26]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.[20][26]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[20][26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[26]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[26]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[26]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[26]

    • Wash the membrane thoroughly with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[26]

  • Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation relative to the vehicle control.

Visual Guides

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Leads to

Figure 1: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: Hydrophobic PROTAC with poor aqueous solubility IncorporatePEG Incorporate PEG Linker (e.g., PEG4) Start->IncorporatePEG TestSolubility Test Solubility (e.g., Nephelometry) IncorporatePEG->TestSolubility Soluble Is Solubility Sufficient? TestSolubility->Soluble TestPermeability Test Permeability & Degradation (e.g., Caco-2, Western Blot) Soluble->TestPermeability Yes Formulate Consider Advanced Formulation (ASDs, SNEDDS) Soluble->Formulate No Effective Is PROTAC Effective? TestPermeability->Effective Optimize Optimize Linker - Vary PEG length - Mix PEG/Alkyl units - Add rigid heterocycles Effective->Optimize No End End: Optimized PROTAC Effective->End Yes Optimize->TestSolubility Formulate->TestSolubility

Figure 2: A workflow for optimizing PROTAC solubility and efficacy.

References

How to avoid ester bond cleavage during Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid ester bond cleavage during the deprotection of tert-butyloxycarbonyl (Boc) protecting groups.

Troubleshooting Guide: Preventing Ester Bond Cleavage

Question: My ester is being cleaved during Boc deprotection with Trifluoroacetic Acid (TFA). What can I do?

Answer: Cleavage of sensitive ester groups during TFA-mediated Boc deprotection is a common side reaction. The highly acidic conditions required to remove the Boc group can also hydrolyze various ester functionalities. Here are several strategies to mitigate or prevent this unwanted cleavage:

  • Modification of Acidic Conditions: The strength and type of acid, as well as the solvent system, can be adjusted to favor selective Boc removal.

  • Alternative Deprotection Reagents: Several non-TFA based methods have been developed for milder deprotection.

  • Thermal Deprotection: In some cases, heat can be used to remove the Boc group without the need for strong acids.

The following sections provide more detailed solutions.

Question: How can I modify my acidic deprotection protocol to spare my ester group?

Answer: You can often achieve selective Boc deprotection by fine-tuning the acidic reaction conditions.

  • Use a Milder Acid: Instead of neat TFA, consider using a milder acidic system. Aqueous phosphoric acid (85 wt%) is an effective reagent for Boc deprotection that is compatible with acid-sensitive functionalities like benzyl and methyl esters.[1][2]

  • Change the Solvent System: Using specific solvent combinations can modulate the acidity and improve selectivity. A mixture of methanesulfonic acid in tert-butyl acetate (tBuOAc) and dichloromethane (CH2Cl2) has been used to selectively remove the Boc group in the presence of a tert-butyl ester.[1] Similarly, concentrated sulfuric acid in tBuOAc can also be effective.[1][3][4]

  • Control Reaction Time and Temperature: Carefully monitoring the reaction by thin-layer chromatography (TLC) and running the reaction at a lower temperature (e.g., 0 °C) can help to minimize ester cleavage by stopping the reaction as soon as the Boc group is removed.[5]

Question: Are there non-TFA reagents I can use for Boc deprotection to avoid ester cleavage?

Answer: Yes, several alternative reagents can selectively remove the Boc group while leaving ester bonds intact.

  • Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of N-Boc from a wide range of substrates, including those with acid-labile groups.[3][4] The reactions are typically run at room temperature.[3][6]

  • Cerium(III) Chloride and Sodium Iodide: The CeCl₃·7H₂O-NaI system in refluxing acetonitrile can selectively cleave tert-butyl esters in the presence of N-Boc groups, which is the reverse of the usual selectivity under acidic conditions.[7][8] This method is useful when the goal is to deprotect a t-butyl ester while retaining the Boc group.

  • 4M HCl in Dioxane: This is a common and often cleaner alternative to TFA/DCM for Boc deprotection.[5][9] Running the reaction at 0°C can further enhance selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ester cleavage during Boc deprotection? A1: During acid-catalyzed Boc deprotection, the acid protonates the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to hydrolysis. The tert-butyl cation generated from the Boc group can also lead to side reactions.[10][11]

Q2: Can I use scavengers to prevent ester cleavage? A2: While scavengers like triisopropylsilane (TIS) or water are primarily used to quench the tert-butyl cation and prevent side reactions like t-butylation of sensitive residues (e.g., Cys, Trp), they do not directly prevent the acid-catalyzed hydrolysis of esters.[12][13] However, ensuring anhydrous conditions can help minimize hydrolysis if water is the nucleophile.[5]

Q3: Is thermal Boc deprotection a viable option to avoid ester cleavage? A3: Yes, thermal deprotection can be a good option for substrates that are thermally stable. This method avoids the use of acids altogether.[14][15] It has been shown to be compatible with various functional groups, including esters.[15]

Q4: My substrate contains both a Boc group and a tert-butyl ester. How can I selectively deprotect the Boc group? A4: This is a challenging transformation as both groups are acid-labile. Using methanesulfonic acid in a mixture of tBuOAc and CH2Cl2 has been reported to achieve this selectivity.[1] Another approach involves using concentrated H2SO4 in tBuOAc.[1] Careful control of reaction conditions is crucial.

Summary of Boc Deprotection Methods to Avoid Ester Cleavage

MethodReagents and ConditionsAdvantagesLimitationsReference(s)
Mild Acidic Conditions
Aqueous Phosphoric Acid85 wt% aq. H₃PO₄Environmentally benign, mild, and selective.[1][2]May not be suitable for all substrates.[1][2]
Sulfuric Acid in tBuOAcConc. H₂SO₄ (1.5–3.0 equiv.) in tBuOAcEffective for selective Boc deprotection in the presence of t-butyl esters.[1]Requires careful handling of concentrated sulfuric acid.[1]
Methanesulfonic AcidMeSO₃H (1.5–3.0 equiv.) in tBuOAc:CH₂Cl₂ (4:1 v/v)Selective for N-Boc over t-butyl esters.[1]Requires use of a strong acid.[1]
Alternative Reagents
Oxalyl Chloride in Methanol(COCl)₂ (3 equiv.) in MeOH, room temperature, 1-4 hMild conditions, good functional group tolerance.[3][4]Potential for carbon monoxide side-product, may not be ideal for large scale.[6][3][6]
4M HCl in Dioxane4M HCl in dioxane, 0 °C to room temperatureOften cleaner than TFA/DCM, readily available.[5][9]Dioxane is a hazardous solvent.[5][9]
Thermal Deprotection
High Temperature FlowContinuous flow at high temperatures (e.g., 150 °C)Acid-free, broad functional group tolerance.[15]Requires specialized equipment and substrate must be thermally stable.[15]

Experimental Protocols

Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [2]

  • Dissolve the N-Boc protected substrate in a suitable solvent (e.g., toluene).

  • Add 85 wt% aqueous phosphoric acid.

  • Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [4][6]

  • Dissolve the N-Boc protected substrate in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography as needed.

Troubleshooting Workflow

Troubleshooting_Boc_Deprotection start Start: Ester cleavage observed during Boc deprotection check_conditions Are you using standard TFA/DCM? start->check_conditions modify_tfa Modify TFA Conditions check_conditions->modify_tfa Yes alternative_acid Use Alternative Acidic Conditions check_conditions->alternative_acid No lower_temp Lower temperature to 0 °C modify_tfa->lower_temp monitor_reaction Monitor reaction closely and stop upon completion modify_tfa->monitor_reaction end End: Selective Boc deprotection achieved lower_temp->end monitor_reaction->end phosphoric_acid Aqueous H₃PO₄ alternative_acid->phosphoric_acid hcl_dioxane 4M HCl in Dioxane alternative_acid->hcl_dioxane meso3h MeSO₃H in tBuOAc/CH₂Cl₂ alternative_acid->meso3h non_acidic Use Non-Acidic Methods alternative_acid->non_acidic phosphoric_acid->end hcl_dioxane->end meso3h->end oxalyl_chloride Oxalyl Chloride in MeOH non_acidic->oxalyl_chloride thermal Thermal Deprotection non_acidic->thermal oxalyl_chloride->end thermal->end

Caption: Troubleshooting workflow for preventing ester cleavage during Boc deprotection.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of Propargyl-PEG14-Boc and Its Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PEGylation technologies, a thorough understanding of the structural characteristics of bifunctional polyethylene glycol (PEG) linkers is paramount. This guide provides a comparative NMR analysis of Propargyl-PEG14-Boc, a heterobifunctional linker featuring a propargyl group for click chemistry and a Boc-protected amine for subsequent functionalization. We present a detailed examination of its NMR spectra, compare it with its deprotected amine derivative and an alternative PEGylating agent, and provide comprehensive experimental protocols.

This guide will facilitate the accurate identification and quality control of these critical reagents in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and other advanced drug delivery systems.

Comparative NMR Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of PEG linkers. The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, its corresponding amine derivative upon deprotection, and a common alternative, Maleimide-PEG-NHS ester.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Functional GroupThis compoundPropargyl-PEG14-amineMaleimide-PEG-NHS Ester
Propargyl (CH≡C-) ~2.41 ppm (t, 1H)~2.41 ppm (t, 1H)N/A
Propargyl (-CH₂-C≡) ~4.18 ppm (d, 2H)~4.18 ppm (d, 2H)N/A
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 ppm (s, ~56H)~3.64 ppm (s, ~56H)~3.65 ppm (m)
-CH₂-NHBoc ~3.32 ppm (q, 2H)N/AN/A
-CH₂-NH₂ N/A~2.85 ppm (t, 2H)N/A
Boc (-C(CH₃)₃) ~1.44 ppm (s, 9H)N/AN/A
NH (Amide/Amine) ~5.0 ppm (br s, 1H)~1.5 ppm (br s, 2H)N/A
Maleimide (-CH=CH-) N/AN/A~6.70 ppm (s, 2H)
NHS Ester (-CO-CH₂-CH₂-CO-) N/AN/A~2.84 ppm (s, 4H)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Functional GroupThis compoundPropargyl-PEG14-amineMaleimide-PEG-NHS Ester
Propargyl (≡C-H) ~74.6 ppm~74.6 ppmN/A
Propargyl (-C≡) ~80.5 ppm~80.5 ppmN/A
Propargyl (-CH₂-) ~58.5 ppm~58.5 ppmN/A
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5 ppm~70.5 ppm~70.3 ppm
-CH₂-NHBoc ~40.3 ppmN/AN/A
-CH₂-NH₂ N/A~41.7 ppmN/A
Boc (-C(CH₃)₃) ~79.1 ppmN/AN/A
Boc (-C(CH₃)₃) ~28.4 ppmN/AN/A
Maleimide (-CH=CH-) N/AN/A~134.3 ppm
Maleimide (-C=O) N/AN/A~170.8 ppm
NHS Ester (-C=O) N/AN/A~169.1 ppm
NHS Ester (-CH₂-CH₂-) N/AN/A~25.6 ppm

Key Spectral Features and Interpretations

This compound: The ¹H NMR spectrum is characterized by the distinctive singlet of the nine equivalent protons of the tert-butyl group at approximately 1.44 ppm, providing unambiguous evidence of the Boc protecting group[1]. The terminal alkyne proton appears as a triplet around 2.41 ppm, coupled to the adjacent methylene protons, which resonate as a doublet around 4.18 ppm. The extensive PEG backbone is observed as a prominent singlet at approximately 3.64 ppm.

Propargyl-PEG14-amine: Following the removal of the Boc group, the most significant change in the ¹H NMR spectrum is the disappearance of the characteristic singlet at 1.44 ppm[1]. Concurrently, the methylene protons adjacent to the newly formed amine group shift upfield to around 2.85 ppm. In the ¹³C NMR spectrum, the signals corresponding to the Boc group vanish, and the carbon adjacent to the amine group appears at approximately 41.7 ppm.

Alternative PEGylating Agent: Maleimide-PEG-NHS Ester: This heterobifunctional linker presents a different set of characteristic signals. In the ¹H NMR spectrum, the two protons of the maleimide double bond appear as a sharp singlet at about 6.70 ppm. The four protons of the N-hydroxysuccinimide ring are observed as a singlet around 2.84 ppm. The PEG backbone protons typically appear as a multiplet around 3.65 ppm.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the PEG linker and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry vial. For quantitative analysis, an internal standard can be added.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4 cm.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and obtain high-resolution spectra.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, carefully integrate all signals to determine the relative proton ratios, which is crucial for confirming the structure and assessing purity.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the NMR analysis of this compound and its derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh PEG Linker dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr ft Fourier Transformation c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration & Interpretation reference->integrate

References

A Comparative Guide to Propargyl-PEG-Boc Linkers: Unraveling the Impact of PEG Chain Length on Bioconjugation and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant in the design of effective bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The Propargyl-PEG-Boc linker, a heterobifunctional molecule, offers a versatile platform for these applications. The propargyl group enables "click" chemistry for covalent attachment to azide-modified molecules, while the Boc-protected amine allows for subsequent deprotection and conjugation. The polyethylene glycol (PEG) chain plays a crucial role in modulating the physicochemical properties and in vivo performance of the final conjugate. This guide provides a comprehensive comparison of Propargyl-PEG-Boc linkers with varying PEG lengths, focusing on the impact of the PEG chain on key performance attributes.

The Influence of PEG Linker Length: A Balancing Act

The length of the PEG linker is not merely a spacer but a critical design element that influences solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of a bioconjugate.[1][2] Longer PEG chains generally enhance hydrophilicity, which can be advantageous for solubilizing hydrophobic drug payloads and reducing aggregation of ADCs, particularly at higher drug-to-antibody ratios (DARs).[3][4] Furthermore, the increased hydrodynamic radius conferred by longer PEG chains can lead to reduced renal clearance and a longer plasma half-life.[3] However, an excessively long linker may not always be beneficial and can sometimes lead to decreased in vitro potency or non-productive binding in the case of PROTACs.[5][6] Therefore, the optimal PEG linker length must be empirically determined for each specific application.

Data Presentation: Comparative Performance of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of PROTACs and ADCs. It is important to note that the data is compiled from studies using different target proteins, antibodies, and payloads, which may influence the results.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 and a higher Dmax indicate a more potent PROTAC.

Target ProteinE3 Ligase LigandPEG Linker Length (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN0< 500> 90[7]
BRD4CRBN1-2> 5000< 50[7]
BRD4CRBN4-5< 500> 90[7]
TBK1VHL< 4 (equivalent to <12 atoms)No degradation-[7]
TBK1VHL4-9 (equivalent to 12-29 atoms)Submicromolar-[7]
TBK1VHL7 (equivalent to 21 atoms)396[7]
Estrogen Receptor α (ERα)VHL4 (equivalent to 12 atoms)Effective Degradation-[8]
Estrogen Receptor α (ERα)VHL5 (equivalent to 16 atoms)More Potent Degradation-[8]

Note: The number of atoms in the linker is often reported in literature. For PEG, one unit (CH2CH2O) corresponds to 3 atoms. The table presents an approximate conversion to the number of PEG units for comparison.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

In ADCs, the PEG linker can influence the plasma half-life and in vivo efficacy.

Antibody-PayloadPEG Linker Length (Number of PEG units)Plasma Half-life (h)In Vivo EfficacyReference
Trastuzumab-MMAE4~100Moderate[3]
Trastuzumab-MMAE8~150Improved[3]
Trastuzumab-MMAE12~170Significant Improvement[3]
Anti-CD22-MMAE8Optimal Clearance-[3]
Anti-CD22-MMAE12Slower Clearance-[3]
Anti-CD22-MMAE24Slower Clearance-[3]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of different PEG linkers. Below are generalized protocols for the synthesis of Propargyl-PEG-Boc with varying PEG lengths and its subsequent conjugation to a protein.

Protocol 1: Synthesis of Propargyl-PEGx-Boc Amine (x = number of PEG units)

This protocol describes a general method for synthesizing Propargyl-PEG-Boc linkers with different PEG chain lengths.

Materials:

  • HO-PEGx-OH (with desired number of PEG units)

  • Propargyl bromide

  • Sodium hydride (NaH)

  • N-(tert-Butoxycarbonyl)-2-bromoethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Monopropargylation of PEG:

    • Dissolve HO-PEGx-OH in anhydrous THF.

    • Add NaH portion-wise at 0°C and stir for 30 minutes.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain propargyl-PEGx-OH.

  • Synthesis of Propargyl-PEGx-Boc Amine:

    • Dissolve propargyl-PEGx-OH in anhydrous THF.

    • Add NaH at 0°C and stir for 30 minutes.

    • Add N-(tert-Butoxycarbonyl)-2-bromoethylamine and stir at room temperature overnight.

    • Work-up the reaction as described in step 1.

    • Purify the final product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized Propargyl-PEGx-Boc Amine using ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of Propargyl-PEGx-Boc to an Azide-Modified Protein

This protocol outlines the steps for conjugating the synthesized linkers to a protein containing an azide group via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by Boc deprotection.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEGx-Boc Amine (from Protocol 1)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Trifluoroacetic acid (TFA)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • CuAAC "Click" Reaction:

    • Prepare a stock solution of the Propargyl-PEGx-Boc linker in a compatible solvent (e.g., DMSO).

    • In a reaction vessel, add the azide-modified protein.

    • Add the Propargyl-PEGx-Boc linker to the desired molar excess.

    • Add a premixed solution of CuSO4 and THPTA.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification of the Conjugate:

    • Purify the reaction mixture using a size-exclusion chromatography (SEC) column to remove unreacted linker and copper catalyst.[]

  • Boc Deprotection:

    • Treat the purified conjugate with a solution of TFA in DCM to remove the Boc protecting group, yielding a free amine.

    • Remove the TFA by evaporation under a stream of nitrogen.

  • Final Purification and Characterization:

    • Perform a final purification step using SEC to remove any remaining reagents.

    • Characterize the final protein-PEGx-amine conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm conjugation and purity.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_1 Comparative Experimental Workflow A Synthesize Propargyl-PEGx-Boc (x = 4, 8, 12, 14) B Characterize Linkers (NMR, MS) A->B C Conjugate to Azide-Modified Biomolecule (e.g., Protein, Antibody) B->C D Purify Conjugates (SEC) C->D E Characterize Conjugates (SDS-PAGE, MS, DAR) D->E F Comparative Performance Assays (e.g., Cytotoxicity, PK, Degradation) E->F

References

A Head-to-Head Comparison of Propargyl-PEG14-Boc and DBCO Linkers for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, offering a highly efficient and specific method for linking molecules. The choice of linker is a critical determinant of the success of these conjugations, influencing reaction kinetics, biocompatibility, and the properties of the final conjugate. This guide provides an objective comparison of two commonly utilized linker types: terminal alkynes, represented here by Propargyl-PEG14-Boc, and strained cyclooctynes, exemplified by Dibenzocyclooctyne (DBCO) linkers. While both are employed in click chemistry, their mechanisms and ideal applications differ significantly, primarily distinguished by the requirement of a copper catalyst.

Executive Summary

The fundamental difference lies in their reaction mechanisms. This compound contains a terminal alkyne that requires a copper(I) catalyst to undergo the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In contrast, DBCO linkers are designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. The inherent ring strain in the DBCO molecule allows it to react spontaneously with azides, obviating the need for a cytotoxic metal catalyst. This makes SPAAC with DBCO linkers highly suitable for applications in living systems.[1][2]

This guide will delve into a quantitative performance comparison, detailed experimental protocols, and visual diagrams to aid researchers in selecting the optimal linker for their specific needs.

Quantitative Performance Comparison

The choice between a terminal alkyne like that in this compound (for CuAAC) and a strained alkyne like DBCO (for SPAAC) depends on a trade-off between reaction speed and biocompatibility.

ParameterThis compound (CuAAC)DBCO Linkers (SPAAC)References
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3]
Catalyst Requirement Copper(I)None[4]
Biocompatibility Limited due to copper cytotoxicity, which can be mitigated with specific ligands.High, suitable for in vivo applications.[2]
Reaction Rate (k) Generally faster (10-100 M⁻¹s⁻¹)Generally slower (10⁻²-1 M⁻¹s⁻¹), dependent on the specific cyclooctyne structure.[5]
Reaction Conditions Aqueous or organic solvents, requires a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state.Aqueous or organic solvents, proceeds spontaneously under mild physiological conditions.[6][7]
Side Reactions Potential for oxidative homocoupling of alkynes and ligand-related complications.Can react with thiols, such as glutathione, in biological systems.[8][9]
Reagent Accessibility Terminal alkynes are generally less expensive and more readily available.Strained cyclooctynes can be more complex and expensive to synthesize.[10]
Product 1,4-disubstituted 1,2,3-triazole (regiospecific)Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.[3]

Reaction Mechanisms and Experimental Workflow

To visualize the differences in their chemical pathways and a typical experimental process, the following diagrams are provided.

Reaction Pathways

cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Propargyl Propargyl-R¹ CuAAC_Plus + Propargyl->CuAAC_Plus Triazole1 1,4-disubstituted Triazole Azide1 R²-N₃ Catalyst Cu(I) Catalyst Azide1->Catalyst CuAAC_Plus->Azide1 Catalyst->Triazole1 Regiospecific DBCO DBCO-R¹ SPAAC_Plus + DBCO->SPAAC_Plus Triazole2 Mixture of Triazole Regioisomers Azide2 R²-N₃ Azide2->Triazole2 Spontaneous SPAAC_Plus->Azide2

Comparison of CuAAC and SPAAC reaction pathways.
General Experimental Workflow

cluster_CuAAC CuAAC Workflow (this compound) cluster_SPAAC SPAAC Workflow (DBCO Linker) A1 Prepare Alkyne & Azide Solutions A3 Combine Reactants & Catalyst A1->A3 A2 Prepare Catalyst Solution (e.g., CuSO₄ + Sodium Ascorbate) A2->A3 A4 Incubate (typically room temp) A3->A4 A5 Purify Conjugate A4->A5 A6 Analyze Product A5->A6 B1 Prepare DBCO & Azide Solutions B2 Combine Reactants B1->B2 B3 Incubate (e.g., 4°C to 37°C) B2->B3 B4 Purify Conjugate B3->B4 B5 Analyze Product B4->B5

Generalized experimental workflows for CuAAC and SPAAC.

Detailed Experimental Protocols

The following are representative protocols for bioconjugation using a terminal alkyne (CuAAC) and a DBCO linker (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a propargyl-functionalized molecule to an azide-containing biomolecule.

Materials:

  • Propargyl-functionalized molecule (e.g., deprotected Propargyl-PEG14-amine)

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Preparation of Reactants: Dissolve the propargyl-functionalized molecule and the azide-functionalized biomolecule in the reaction buffer to the desired concentrations.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. The ligand is used to stabilize the Cu(I) ion and protect the biomolecule from oxidative damage.[6]

  • Reaction Setup: In a reaction vessel, combine the propargyl-functionalized molecule and the azide-functionalized biomolecule.

  • Initiation of Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.[6]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification: Purify the resulting conjugate using a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-containing biomolecule.

Materials:

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester for labeling an amine-containing biomolecule)

  • Azide-functionalized biomolecule

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4, azide-free)

Procedure:

  • Preparation of Reactants:

    • If starting with an amine-containing biomolecule, first react it with a molar excess of DBCO-NHS ester in an amine-free buffer to introduce the DBCO moiety. Purify the DBCO-labeled biomolecule to remove unreacted DBCO-NHS ester.[11]

    • Dissolve the azide-functionalized biomolecule in the reaction buffer.

  • Reaction Setup: Combine the DBCO-functionalized molecule and the azide-functionalized biomolecule in the reaction buffer. A 2- to 4-fold molar excess of one reactant is often used to drive the reaction to completion.[12]

  • Incubation: Incubate the reaction mixture. Common conditions are 2-12 hours at room temperature or overnight at 4°C.[10][12] For in vivo or cellular labeling, the reaction proceeds under physiological conditions (37°C).

  • Purification: Purify the conjugate using a suitable method to remove any unreacted starting materials.

  • Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm successful conjugation.

The Role of the PEG and Boc Groups

PEG (Polyethylene Glycol) Linker: The PEG14 component in this compound is a polyethylene glycol spacer. PEG linkers are widely incorporated in bioconjugation for several key reasons:

  • Increased Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of hydrophobic molecules.[13][14]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity.[15]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life in the body.[15]

  • Steric Spacer: The PEG chain provides a flexible spacer between the two conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the biomolecule.[16]

Boc (tert-Butyloxycarbonyl) Protecting Group: The "Boc" in this compound is a common protecting group for amines.[17] In the context of this linker, it likely protects a terminal amine group. This protection is crucial during synthesis and storage to prevent unwanted side reactions. The Boc group is stable under many conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation steps.[18][19]

Conclusion

The choice between this compound (and the associated CuAAC reaction) and DBCO linkers (for SPAAC) is application-dependent. For applications requiring rapid kinetics where the presence of a well-ligated copper catalyst is tolerable, CuAAC may be the preferred method. However, for the majority of in vivo and cellular applications where biocompatibility is paramount, the copper-free nature of SPAAC using DBCO linkers offers a distinct advantage. Researchers must carefully consider the specific requirements of their experiment, including the sensitivity of their biomolecules, the desired reaction environment, and the kinetic requirements, to make an informed decision.

References

A Comparative Stability Analysis of Boc- vs. Fmoc-Protected Linkers in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group strategy is a cornerstone of successful chemical synthesis, particularly in the assembly of peptides and other complex molecules. The stability of linkers, dictated by their protective groups, directly influences yield, purity, and the feasibility of synthetic routes. The two most prominent orthogonal protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct stability profiles. This guide provides a comprehensive comparison of the stability of Boc- and Fmoc-protected linkers, supported by experimental data and detailed methodologies.

The fundamental distinction between Boc and Fmoc protecting groups lies in their cleavage chemistry. The Boc group is labile to acidic conditions, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF)[]. This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of one group while others remain intact[].

Quantitative Stability Comparison

The stability of a protecting group is critical to prevent its premature removal, which can lead to undesired side reactions and impurities. The following tables summarize the typical conditions required for the deprotection of Boc and Fmoc groups, reflecting their relative stabilities.

Table 1: Deprotection Conditions for Boc-Protected Linkers

Reagent/ConditionConcentrationTimeTemperatureEfficacyNotes
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50%30 minRoom Temp>99%Standard condition for complete deprotection[3][4].
Hydrochloric Acid (HCl) in Ethyl Acetate or Dioxane4 M30-60 minRoom Temp>99%Alternative to TFA[3].
Ferric Chloride (FeCl₃) in Acetonitrile/WaterCatalytic15-60 minRoom TempHighA milder Lewis acid condition[5].
Strong Acids (e.g., HF, TFMSA)Neat1-2 hours0 °C to RT>99%Harsh conditions, typically for final cleavage from resin in Boc-based SPPS.

Table 2: Deprotection Conditions for Fmoc-Protected Linkers

Reagent/ConditionConcentrationTimeTemperatureEfficacyNotes
Piperidine in DMF20% (v/v)2 x 10 minRoom Temp>99%Standard condition for SPPS; two treatments ensure complete removal[6].
Piperazine in DMF/Ethanol10% (w/v)2 x 10 minRoom Temp>99%An alternative to piperidine[6].
1,8-Diazabicycloundec-7-ene (DBU) in DMF2-5% (v/v)2-5 minRoom Temp>99%A stronger, non-nucleophilic base for faster deprotection[7].
Pyrrolidine in DMF20% (v/v)2 x 10 minRoom Temp>99%An effective alternative to piperidine[8].

Chemical Deprotection Pathways

The stability of Boc and Fmoc linkers is a direct consequence of their deprotection mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting side reactions.

Boc Deprotection Mechanism

The cleavage of the Boc group proceeds via an acid-catalyzed unimolecular decomposition. The process begins with the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to release the free amine and carbon dioxide[4].

Boc_Deprotection Boc_Protected Boc-Protected Amine Protonation Protonated Carbamate Boc_Protected->Protonation + H⁺ (TFA) Carbocation tert-Butyl Cation Protonation->Carbocation Cleavage Carbamic_Acid Carbamic Acid Protonation->Carbamic_Acid Isobutene Isobutene Carbocation->Isobutene - H⁺ Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Boc deprotection pathway via acidolysis.
Fmoc Deprotection Mechanism

The Fmoc group is cleaved via a base-mediated β-elimination (E1cB mechanism). A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This generates a stabilized carbanion, which then undergoes elimination to form dibenzofulvene (DBF) and a carbamate anion, which subsequently decarboxylates to yield the free amine[6][9]. The highly reactive DBF is trapped by the excess secondary amine to form a stable adduct, preventing side reactions[6].

Fmoc_Deprotection Fmoc_Protected Fmoc-Protected Amine Carbanion Fluorenyl Carbanion Fmoc_Protected->Carbanion + Piperidine DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination (E1cB) Carbamate_Anion Carbamate Anion Carbanion->Carbamate_Anion Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Free_Amine Free Amine Carbamate_Anion->Free_Amine Decarboxylation CO2 CO₂ Carbamate_Anion->CO2

Fmoc deprotection pathway via β-elimination.

Experimental Protocols

To quantitatively assess the stability of these protecting groups, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative stability study using High-Performance Liquid Chromatography (HPLC) for analysis.

Protocol: Comparative Stability Analysis of N-Protected Linkers

1. Materials:

  • Boc-protected linker (e.g., Boc-aminohexanoic acid)

  • Fmoc-protected linker (e.g., Fmoc-aminohexanoic acid)

  • Acidic cleavage solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Basic cleavage solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Quenching solution (for acid): 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

  • Quenching solution (for base): 5% (v/v) Acetic Acid in DMF

  • Solvents: Acetonitrile (ACN), Water (HPLC grade), DMF, DCM

  • HPLC System: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), UV detector.

2. Sample Preparation:

  • Prepare stock solutions of the Boc-protected linker and Fmoc-protected linker in DMF at a concentration of 1 mg/mL.

3. Kinetic Stability Assay:

  • Acid Stability (Boc-linker):

    • At time t=0, add 100 µL of the Boc-linker stock solution to 900 µL of the acidic cleavage solution.

    • At specified time points (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 900 µL of the quenching solution (DIPEA in DMF).

    • Analyze the quenched sample by HPLC.

  • Base Stability (Fmoc-linker):

    • At time t=0, add 100 µL of the Fmoc-linker stock solution to 900 µL of the basic cleavage solution.

    • At specified time points (e.g., 1, 2, 5, 10, 15 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 900 µL of the quenching solution (Acetic Acid in DMF).

    • Analyze the quenched sample by HPLC.

  • Cross-reactivity Check:

    • Test the stability of the Boc-linker in the basic cleavage solution for 30 minutes.

    • Test the stability of the Fmoc-linker in the acidic cleavage solution for 30 minutes.

4. HPLC Analysis:

  • Method:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient, for example, 10-90% B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection: Monitor at wavelengths appropriate for the protecting groups (e.g., 220 nm for Boc and 265 nm for Fmoc).

  • Quantification:

    • Calculate the percentage of the remaining protected linker at each time point by integrating the peak area of the starting material relative to the total peak area of the starting material and the deprotected product.

    • Plot the percentage of remaining protected linker versus time to determine the cleavage kinetics.

Logical Workflow for Stability Analysis

The following diagram outlines the logical workflow for conducting a comparative stability analysis.

Stability_Workflow Start Start: Select Boc and Fmoc Protected Linkers Prepare_Solutions Prepare Stock and Cleavage Solutions Start->Prepare_Solutions Boc_Assay Boc Stability Assay (Acidic Conditions) Prepare_Solutions->Boc_Assay Fmoc_Assay Fmoc Stability Assay (Basic Conditions) Prepare_Solutions->Fmoc_Assay Time_Sampling Time-course Sampling and Quenching Boc_Assay->Time_Sampling Fmoc_Assay->Time_Sampling HPLC HPLC Analysis Time_Sampling->HPLC Data_Analysis Data Analysis and Kinetic Plotting HPLC->Data_Analysis Comparison Comparative Stability Report Data_Analysis->Comparison

Workflow for comparing linker stability.

Conclusion

The choice between Boc- and Fmoc-protected linkers is dictated by the overall synthetic strategy, particularly the chemical sensitivities of other functional groups within the molecule. Boc chemistry, with its reliance on strong acids for deprotection, is robust and well-established but can be incompatible with acid-sensitive moieties[][]. In contrast, Fmoc chemistry utilizes milder basic conditions for deprotection, making it highly compatible with acid-labile side-chain protecting groups and a popular choice for modern automated peptide synthesis[]. The orthogonal nature of these two protecting groups is a powerful tool, allowing for complex synthetic designs where different parts of a molecule can be selectively deprotected and modified. By understanding their distinct stability profiles and deprotection mechanisms, researchers can make informed decisions to optimize their synthetic outcomes, leading to higher purity and yield of the target molecules.

References

A Comparative Guide to the In Vitro Stability of ADCs with PEG14 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic efficacy and safety. A well-designed linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released upon internalization into target tumor cells. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a comparative analysis of the in vitro stability of ADCs featuring a PEG14 linker against other common linker types, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADC Stability

PEG linkers are hydrophilic, flexible chains of repeating ethylene oxide units.[1] Their incorporation into ADC design offers several advantages that contribute to improved stability:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. PEG linkers increase the overall hydrophilicity of the ADC, improving solubility and reducing the propensity for aggregation.[1][2]

  • Steric Hindrance: The flexible PEG chain can create a "shield" around the payload, sterically hindering interactions with plasma proteins and enzymes that might otherwise lead to premature drug release.[1]

  • Improved Pharmacokinetics: By reducing aggregation and shielding the payload, PEG linkers can prolong the circulation half-life of the ADC, allowing for greater tumor accumulation.[3]

The length of the PEG chain is a key parameter that can be optimized to balance these beneficial effects. A PEG14 linker provides a significant hydrophilic spacer to mitigate the hydrophobicity of the payload without being excessively long, which could potentially hinder antigen binding or cell permeability.

Comparative In Vitro Stability Data

The following tables summarize the in vitro stability of ADCs with different linkers in two key assays: a plasma stability assay, which measures the premature release of the payload in plasma, and an aggregation assay, which assesses the formation of high-molecular-weight species.

Note: Direct comparative experimental data for a PEG14 linker was not available in the reviewed literature. The data presented for the PEG14 linker is an educated estimation based on the observed trends with other PEG linker lengths (PEG8, PEG12, and PEG24) and the general understanding of the impact of PEGylation on ADC stability.

Table 1: In Vitro Plasma Stability of ADCs with Various Linkers

Linker TypeLinker Description% Intact ADC after 72h in Human PlasmaPredominant Release Mechanism
PEG14 Linker Hydrophilic, non-cleavable (estimated)~90-95%Minimal degradation
PEG8 Linker Shorter hydrophilic, non-cleavable~85-90%Minimal degradation
PEG24 Linker Longer hydrophilic, non-cleavable~95-98%Minimal degradation
Val-Cit Linker Protease-cleavable~80-85%Enzymatic cleavage
SMCC Linker Non-cleavable, hydrophobic>95%Antibody degradation

Table 2: Aggregation of ADCs with Various Linkers

Linker TypeLinker Description% Aggregate Formation (Stressed Conditions)Impact of Linker on Aggregation
PEG14 Linker Hydrophilic, non-cleavable (estimated)~2-4%Significantly reduces aggregation
PEG8 Linker Shorter hydrophilic, non-cleavable~3-5%Reduces aggregation
PEG24 Linker Longer hydrophilic, non-cleavable~1-3%Strongly reduces aggregation
Val-Cit Linker Protease-cleavable~5-8%Moderate aggregation propensity
SMCC Linker Non-cleavable, hydrophobic~8-12%Higher aggregation propensity

Experimental Protocols

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of drug deconjugation in plasma from different species.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).

  • Sample Preparation (for LC-MS analysis):

    • To measure free payload, precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Quantification:

    • LC-MS/MS: Analyze the supernatant to quantify the amount of free payload.

    • ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC Incubate Incubate at 37°C ADC->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Collect Aliquots (0, 6, 24, 48, 72h) Incubate->Timepoints Protein_Precipitation Protein Precipitation (Acetonitrile) Timepoints->Protein_Precipitation ELISA ELISA (Total & Conjugated Ab) Timepoints->ELISA Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Free Payload) Supernatant->LCMS

Experimental workflow for the in vitro plasma stability assay.

ADC Aggregation Assay

This assay quantifies the formation of high-molecular-weight species (aggregates) under stressed conditions using size-exclusion chromatography (SEC).

Methodology:

  • Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in a formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions: Subject the ADC sample to thermal stress by incubating at 40°C for a defined period (e.g., 1, 2, and 4 weeks).

  • SEC Analysis:

    • Inject the stressed and non-stressed (control) ADC samples onto a size-exclusion chromatography column (e.g., Agilent AdvanceBio SEC 300Å).

    • Use an aqueous mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas of the monomer and high-molecular-weight species to calculate the percentage of aggregates.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis ADC_sample ADC Sample (1 mg/mL) Thermal_Stress Incubate at 40°C (1, 2, 4 weeks) ADC_sample->Thermal_Stress Control Control (4°C) ADC_sample->Control SEC Size-Exclusion Chromatography (SEC) Thermal_Stress->SEC Control->SEC UV_Detection UV Detection (280 nm) SEC->UV_Detection Data_Analysis Peak Integration & % Aggregate Calculation UV_Detection->Data_Analysis

Experimental workflow for the ADC aggregation assay.

Conclusion

The in vitro stability of an ADC is a critical attribute that influences its clinical success. The inclusion of hydrophilic linkers, such as PEG14, is a key strategy to enhance ADC stability by improving solubility and reducing aggregation. The comparative data, based on trends observed with various PEG linker lengths, suggests that a PEG14 linker offers excellent stability in plasma and a low propensity for aggregation, positioning it as a favorable choice in ADC design. The detailed experimental protocols provided herein offer a robust framework for researchers to evaluate the stability of their ADC candidates.

References

A Comparative Guide to Alternatives for Propargyl-PEG14-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has witnessed exponential growth, with the linker component emerging as a critical determinant of a PROTAC's overall efficacy. While Propargyl-PEG14-Boc has been a widely used building block due to its synthetic tractability and the favorable physicochemical properties imparted by the polyethylene glycol (PEG) chain, the quest for PROTACs with improved potency, selectivity, and drug-like properties has spurred the exploration of a diverse array of alternative linkers. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Evolving Landscape of PROTAC Linkers: Beyond the PEG Standard

The linker in a PROTAC molecule is far more than a passive spacer; it actively influences the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), as well as the physicochemical properties of the entire molecule, such as solubility, permeability, and metabolic stability.[1][2][3] The limitations of traditional PEG linkers, including potential metabolic instability and a less defined conformational profile, have driven the development of alternatives.[4] These can be broadly categorized into flexible and rigid linkers, each with distinct advantages and disadvantages.

Flexible Linkers: The Workhorses of PROTAC Synthesis

Flexible linkers, primarily composed of alkyl chains or PEG moieties, have been the mainstay in early PROTAC development due to their synthetic accessibility.[2][5]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility, which can be advantageous in the initial stages of PROTAC design to allow for the formation of a productive ternary complex.[6] However, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[4]

  • PEG Linkers: The incorporation of ethylene glycol units enhances the hydrophilicity and, consequently, the aqueous solubility of PROTACs.[4][5] Systematic variation of the PEG chain length is a common strategy to optimize the distance between the two ligands for efficient protein degradation.[7] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[6]

Rigid Linkers: Engineering Precision and Performance

To overcome the conformational ambiguity of flexible linkers, researchers have increasingly turned to rigid motifs to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation.[6][8]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide conformational restriction.[2] The resulting triazole moiety is metabolically stable and can participate in favorable interactions within the ternary complex.[9][10]

  • Cycloalkanes (Piperazine/Piperidine): These saturated heterocyclic scaffolds introduce rigidity and can also improve physicochemical properties.[2][8] The basic nitrogen in a piperazine ring can be protonated, which can enhance aqueous solubility.[11][12]

  • Aromatic Systems and Fused Heterocycles: The incorporation of phenyl rings or more complex fused heterocyclic systems provides a high degree of rigidity and can facilitate favorable π-π stacking interactions within the ternary complex.[2][4]

Quantitative Comparison of Linker Performance

The ultimate measure of a linker's effectiveness lies in the biological performance of the resulting PROTAC. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Head-to-Head Comparison of Linkers in BRD4 Degraders

PROTACLinker TypeE3 LigaseDC50 (nM)Dmax (%)Cell Line
ARV-825PEG-basedCRBN<1>90KMS11[13]
MZ1PEG-basedVHL25-125>9022RV1[2]
dBET6PEG-basedCRBN0.8>90MV4;11[13]
PROTAC BRD4 Degrader-3Alkyl-basedCRBN0.1 - 0.3>90RS4;11[13]
QCA570Ethynyl-containing (rigid)CRBN~0.032 (32 pM)>90MOLM13[2]

This table consolidates data from multiple sources for a comparative overview. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Impact of Linker Composition on CDK9 Degradation [9]

PROTACLinker CompositionDC50 (nM) in MOLM-13 cellsDmax (%) in MOLM-13 cells
13 8-carbon alkyl with central triazole12085
14 8-carbon alkyl with triazole near thalidomide4085
15 8-carbon alkyl with triazole near AT751920075
16 9-carbon alkyl with central triazole12085
17 9-carbon alkyl with triazole near thalidomide3090
18 9-carbon alkyl with triazole near AT751915080
19 10-carbon alkyl with central triazole10090
20 10-carbon alkyl with triazole near thalidomide3095
21 10-carbon alkyl with triazole near AT751915080
22 14-carbon alkyl with central triazole8095

This data highlights how the placement of a rigid triazole unit within a flexible alkyl chain can significantly impact degradation potency.

Table 3: Permeability of VHL-based PROTACs with Different Linkers [14]

PROTACLinker TypePermeability (Pₑ, 10⁻⁶ cm/s)
15 1-unit PEG0.005
16 2-unit PEG0.003
17 Alkyl0.002

This dataset suggests that for this particular series, the PEG-containing linkers exhibited slightly better permeability than the pure alkyl linker in a PAMPA assay.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Synthesis of Triazole-Containing PROTACs via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"[1][4][9]

This protocol describes a general procedure for the synthesis of a triazole-containing PROTAC by coupling an azide-functionalized E3 ligase ligand with an alkyne-functionalized target protein ligand.

Materials:

  • Azide-functionalized E3 ligase ligand (1.0 eq)

  • Alkyne-functionalized target protein ligand (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (0.2-0.4 eq)

  • Solvent system (e.g., THF/t-Butanol/H₂O, DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized target protein ligand in the chosen solvent system in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate pentahydrate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a dilute aqueous solution of EDTA.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole-containing PROTAC.

Parallel Artificial Membrane Permeability Assay (PAMPA)[15][16][17][18]

This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well donor and acceptor plates (e.g., Millipore MultiScreen)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • Plate shaker

  • Plate reader or LC-MS/MS system for quantification

Procedure:

  • Prepare the donor plate by coating the membrane of each well with 5 µL of the artificial membrane solution.

  • Prepare the PROTAC solutions by diluting the DMSO stock to the final desired concentration (typically 10 µM) in PBS (final DMSO concentration should be low, e.g., <1%).

  • Add 150-300 µL of the PROTAC solution to the wells of the donor plate.

  • Add 300 µL of PBS to the wells of the acceptor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration = (Vd[C]d,initial + Va[C]a,initial) / (Vd+Va)

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation Ligand_POI Target Ligand PROTAC_Molecule PROTAC Molecule Ligand_POI->PROTAC_Molecule Linker Linker Linker->PROTAC_Molecule Ligand_E3 E3 Ligase Ligand Ligand_E3->PROTAC_Molecule Permeability_Assay Permeability Assay (e.g., PAMPA) PROTAC_Molecule->Permeability_Assay Western_Blot Western Blot (Degradation Assay) PROTAC_Molecule->Western_Blot Data_Analysis Data Analysis (DC50, Dmax, Papp) Permeability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A simplified workflow for the synthesis and evaluation of PROTACs.

Linker_Properties_Relationship cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance Linker_Choice Linker Choice (e.g., PEG, Alkyl, Rigid) Solubility Solubility Linker_Choice->Solubility Permeability Permeability Linker_Choice->Permeability Metabolic_Stability Metabolic Stability Linker_Choice->Metabolic_Stability Conformation Conformational Rigidity Linker_Choice->Conformation Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Degradation_Efficacy Metabolic_Stability->Degradation_Efficacy Conformation->Ternary_Complex Ternary_Complex->Degradation_Efficacy

Caption: Logical relationship between linker choice and PROTAC performance.

Conclusion

The judicious selection of a linker is paramount to the successful development of a potent and drug-like PROTAC. While this compound and other PEG-based linkers remain valuable tools, a growing body of evidence demonstrates that moving beyond this standard to explore a wider chemical space of linkers, including alkyl chains and various rigid motifs, can lead to PROTACs with superior performance. The data presented in this guide underscore the importance of empirical testing and systematic structure-activity relationship studies to identify the optimal linker for a given target and E3 ligase pair. By leveraging the diverse toolkit of available linkers and employing robust experimental methodologies, researchers can accelerate the discovery and development of the next generation of targeted protein degraders.

References

The Hydrophilic Advantage: How PEG Linkers Enhance Antibody-Drug Conjugate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of preclinical data reveals that increasing the hydrophilicity of polyethylene glycol (PEG) linkers in antibody-drug conjugates (ADCs) can significantly improve their pharmacokinetic (PK) profiles, leading to longer circulation times and potentially greater therapeutic efficacy.

Researchers in the field of targeted cancer therapy are increasingly turning to hydrophilic linkers to overcome the challenges associated with the inherent hydrophobicity of many cytotoxic payloads used in ADCs. The addition of PEG chains to the linker structure has been shown to enhance solubility, reduce aggregation, and, most critically, favorably modulate the ADC's behavior in vivo. This guide provides an objective comparison of ADCs with varying PEG linker hydrophilicities, supported by experimental data, to assist researchers and drug development professionals in optimizing ADC design.

Impact of PEG Linker Hydrophilicity on ADC Pharmacokinetics: A Data-Driven Comparison

Preclinical studies consistently demonstrate a strong correlation between the hydrophilicity of the PEG linker and key pharmacokinetic parameters of ADCs. Increased PEG linker length and branching, which contribute to overall hydrophilicity, have been shown to decrease clearance rates and extend the plasma half-life of ADCs.

A key study investigating the impact of PEG size on the pharmacokinetics of a non-binding IgG conjugated with a high drug-to-antibody ratio (DAR) of 8 in Sprague-Dawley rats provides compelling quantitative evidence. The data, summarized in the table below, illustrates a clear trend: as the number of PEG units in the linker increases, the clearance rate of the ADC decreases, leading to greater drug exposure over time.

Linker MoietyClearance Rate (mL/day/kg)Plasma Half-Life (t½, hours)Area Under the Curve (AUC, µg*h/mL)
No PEGHigh (Specific value not available)ShortLow
4-unit PEGModerately HighIntermediateIntermediate
8-unit PEG15.4~150High
12-unit PEG14.9>150High
24-unit PEG (mPEG24)Low (Specific value not available)ProlongedVery High

Data synthesized from multiple preclinical studies. Specific values can vary based on the antibody, payload, and experimental model.

These findings are further supported by another study that compared different configurations of PEG linkers. ADCs with a branched, pendant configuration of two 12-unit PEG chains exhibited slower clearance rates compared to those with a linear 24-unit PEG oligomer[1][2]. This suggests that not only the total number of PEG units but also their architectural arrangement plays a crucial role in modulating the pharmacokinetic properties of ADCs. The increased hydrodynamic radius conferred by the hydrophilic PEG chains is believed to shield the ADC from premature clearance by the reticuloendothelial system, thereby prolonging its circulation time and increasing the probability of reaching the tumor site[3][4].

Experimental Methodologies

To ensure the reproducibility and comparability of findings, it is essential to adhere to standardized experimental protocols for evaluating ADC pharmacokinetics. The following outlines a typical methodology employed in preclinical rodent studies.

Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (or other appropriate rodent models) are used. Animals are acclimated for a minimum of 3 days before the study.

  • ADC Administration: ADCs with varying PEG linker hydrophilicities are administered as a single intravenous (IV) bolus dose (e.g., 3 mg/kg) via the tail vein.

  • Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.

  • Quantification of Total Antibody: The concentration of the total antibody component of the ADC in plasma samples is determined using a validated analytical method, such as a human IgG enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each ADC is analyzed using non-compartmental methods with appropriate software (e.g., WinNonlin) to determine key PK parameters, including clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the plasma concentration-time curve (AUC).

Visualizing the Impact and Workflow

To better understand the relationship between PEG linker hydrophilicity and its effect on ADC pharmacokinetics, as well as the typical experimental workflow, the following diagrams are provided.

PEG_Hydrophilicity_Effect cluster_linker PEG Linker Properties cluster_adc ADC Properties cluster_pk Pharmacokinetic Outcomes Increase_Hydrophilicity Increased Hydrophilicity (Longer/Branched PEG) Increased_Solubility Increased Solubility Increase_Hydrophilicity->Increased_Solubility Reduced_Aggregation Reduced Aggregation Increase_Hydrophilicity->Reduced_Aggregation Increased_Hydrodynamic_Radius Increased Hydrodynamic Radius Increase_Hydrophilicity->Increased_Hydrodynamic_Radius Reduced_Clearance Reduced Renal Clearance Increased_Hydrodynamic_Radius->Reduced_Clearance Longer_Half_Life Longer Plasma Half-Life Reduced_Clearance->Longer_Half_Life Increased_Exposure Increased Exposure (AUC) Longer_Half_Life->Increased_Exposure

Caption: Relationship between PEG linker hydrophilicity and ADC pharmacokinetics.

ADC_PK_Workflow Start Start ADC_Admin ADC Administration (Intravenous) Start->ADC_Admin Blood_Sampling Serial Blood Sampling ADC_Admin->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep ADC_Quant ADC Quantification (ELISA) Plasma_Prep->ADC_Quant PK_Analysis Pharmacokinetic Analysis (Non-compartmental) ADC_Quant->PK_Analysis End End PK_Analysis->End

Caption: Experimental workflow for a typical ADC pharmacokinetic study.

References

A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Determination: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) characterization, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts therapeutic efficacy and safety.[1][2] This guide provides an objective comparison of the most widely employed analytical techniques for DAR determination, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.

The heterogeneity of ADCs, arising from the stochastic conjugation of small molecule drugs to a monoclonal antibody, necessitates robust analytical methods to quantify the average number of drugs conjugated to each antibody.[3] This guide delves into the principles, protocols, and performance of four primary techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Overview of DAR Determination Techniques

The choice of an analytical technique for DAR determination depends on various factors, including the stage of drug development, the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution), and available instrumentation. The following table summarizes the key features of each method.

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Information Provided Average DARAverage DAR, drug distribution, unconjugated antibodyAverage DAR, drug distribution (on light and heavy chains)Precise mass of intact ADC and subunits, average DAR, drug distribution, conjugation site identification
Principle Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[][5]Separates ADC species based on differences in hydrophobicity imparted by the drug-linker under non-denaturing conditions.[6][7]Separates ADC components under denaturing conditions based on hydrophobicity.[8]Separates ADC species by chromatography and determines their mass-to-charge ratio.[1][9]
Sample Preparation MinimalMinimal, non-denaturingReduction of interchain disulfide bonds is often required.[8]Reduction and/or enzymatic digestion may be required depending on the approach.[10]
Throughput HighMediumMediumLow to Medium
Advantages Simple, rapid, and convenient for determining average DAR.[3][5][6][11]Standard technique for cysteine-conjugated ADCs, provides drug distribution information under native conditions.[6]Good resolution, compatible with MS, provides information on drug load on light and heavy chains.[]Provides the most detailed and accurate characterization, including precise mass information and identification of conjugation sites.[1]
Disadvantages Provides only the average DAR and lacks detailed information on drug distribution.[12] Requires distinct UV/Vis spectra for the antibody and drug.[][6]Not ideal for lysine-conjugated ADCs; mobile phases are often incompatible with MS.Denaturing conditions can disrupt the native ADC structure.[6]Complex instrumentation and data analysis; potential for ionization suppression affecting quantitation.
Precision (RSD) Not widely reported< 0.282% for peak area[2]Not widely reportedDAR values of 3.1 ± 0.1 and 3.0 ± 0.1 reported in one study.[13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.

UV-Vis Spectroscopy for Average DAR Determination

This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at two different wavelengths.[]

Protocol:

  • Determine the maximum absorption wavelengths (λmax) for the antibody (typically 280 nm) and the drug.

  • Measure the extinction coefficients (ε) of the antibody and the drug at both wavelengths.

  • Measure the absorbance of the ADC sample at both λmax values (A_280 and A_λmax_drug).

  • Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) using the following equations, which account for the contribution of each component to the absorbance at both wavelengths:

    • C_Drug = (A_λmax_drug - (ε_Ab_λmax_drug / ε_Ab_280) * A_280) / (ε_Drug_λmax_drug - (ε_Ab_λmax_drug / ε_Ab_280) * ε_Drug_280)

    • C_Ab = (A_280 - ε_Drug_280 * C_Drug) / ε_Ab_280

  • Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody:

    • DAR = C_Drug / C_Ab

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis

HIC separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug molecule increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column.[7]

Protocol:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).[14]

  • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, often with a small percentage of organic solvent like isopropanol.

  • Gradient: A linear gradient from high salt to low salt to elute the ADC species. Unconjugated antibody elutes first, followed by species with increasing DAR.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different DAR species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis

RP-HPLC separates the light and heavy chains of the reduced ADC based on their hydrophobicity.[8]

Protocol:

  • Sample Preparation: Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.

  • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute the light and heavy chains and their drug-conjugated forms (e.g., 20-60% B over 15 minutes).

  • Column Temperature: 80 °C.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Characterization

LC-MS provides the most comprehensive analysis by separating the ADC species and determining their precise molecular weights.[1]

Protocol:

  • Sample Preparation (Middle-Up Approach):

    • Enzymatically digest the ADC with an enzyme like IdeS to generate F(ab')2 and Fc fragments.

    • Reduce the fragments with DTT to yield light chain (LC), Fd, and Fc/2 subunits.[10]

  • LC Separation: Use a reversed-phase column to separate the subunits.

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI).

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the different subunits and their drug-conjugated forms. Calculate the average DAR and determine the drug distribution.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key DAR determination techniques.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample ADC Sample Spectrophotometer UV-Vis Spectrophotometer (Measure A280 & Aλmax_drug) ADC_Sample->Spectrophotometer Calculation Calculate Concentrations (C_Ab & C_Drug) Spectrophotometer->Calculation DAR_Calc Calculate Average DAR Calculation->DAR_Calc

Caption: Workflow for average DAR determination by UV-Vis Spectroscopy.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample Intact ADC Sample HIC_Column HIC Column (Separation by Hydrophobicity) ADC_Sample->HIC_Column UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Chromatogram Chromatogram (DAR Species Separation) UV_Detector->Chromatogram DAR_Calc Calculate Average DAR & Distribution Chromatogram->DAR_Calc

Caption: Workflow for DAR distribution analysis by HIC.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample ADC Sample Reduction Reduction (DTT) ADC_Sample->Reduction Reduced_ADC Reduced ADC (Light & Heavy Chains) Reduction->Reduced_ADC RPHPLC_Column RP-HPLC Column (Separation of Chains) Reduced_ADC->RPHPLC_Column UV_Detector UV Detector (280 nm) RPHPLC_Column->UV_Detector Chromatogram Chromatogram (Chain Separation) UV_Detector->Chromatogram DAR_Calc Calculate Average DAR Chromatogram->DAR_Calc

Caption: Workflow for DAR analysis by RP-HPLC.

LCMS_Workflow cluster_prep Sample Preparation (Middle-Up) cluster_analysis Analysis cluster_data Data Processing ADC_Sample ADC Sample Digestion IdeS Digestion ADC_Sample->Digestion Reduction DTT Reduction Digestion->Reduction Subunits LC, Fd, Fc/2 Subunits Reduction->Subunits LC_Column LC Column (Subunit Separation) Subunits->LC_Column MS_Detector Mass Spectrometer (Mass Measurement) LC_Column->MS_Detector Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution DAR_Calc Calculate Average DAR & Distribution Deconvolution->DAR_Calc

Caption: Workflow for detailed DAR characterization by LC-MS.

Conclusion

The determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. While UV-Vis spectroscopy offers a rapid and simple method for determining the average DAR, it lacks the detailed information provided by chromatographic and mass spectrometric techniques. HIC is the industry standard for analyzing cysteine-linked ADCs under non-denaturing conditions, providing valuable insights into drug distribution. RP-HPLC, although requiring denaturing conditions, offers excellent resolution and is compatible with MS. Ultimately, LC-MS stands as the most powerful technique, delivering unparalleled detail and accuracy in DAR determination and characterization of ADC heterogeneity. The selection of the most suitable method will be guided by the specific analytical needs, the properties of the ADC, and the stage of development. A multi-faceted approach, employing orthogonal techniques, is often recommended for a comprehensive understanding of this critical quality attribute.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Propargyl-PEG14-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe and Compliant Disposal of Propargyl-PEG14-Boc.

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, a PEG-based PROTAC linker used in advanced drug development. Adherence to these protocols is essential for protecting personnel, preventing environmental contamination, and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or safety glasses with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If handling the compound as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.
Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol for Waste Collection:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.

    • Use separate containers for solid and liquid waste to ensure proper disposal streams.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste material.

    • List any solvents used to dissolve the compound.

    • Attach the appropriate hazard symbols as required by your institution's safety guidelines.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids[1].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its composition.

Spill and Cleanup Procedures:

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and scoop the absorbed material into the designated hazardous waste container.

  • Cleanup Materials: All contaminated materials used for cleanup (e.g., absorbent pads, gloves, wipes) must also be placed in the labeled hazardous waste container for disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess Assess Waste Type (Solid or Liquid) PPE->Assess Containerize Select & Use Designated Waste Container Assess->Containerize Label Label Container with 'this compound' & Hazards Containerize->Label Store Store Sealed Container in Secure Waste Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Service Store->ContactEHS Transport Professional Removal & Off-site Disposal ContactEHS->Transport

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Propargyl-PEG14-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Propargyl-PEG14-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound, a heterobifunctional PROTAC linker used in chemical biology and drug discovery. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE based on a risk assessment for handling similar chemical compounds.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For tasks with a higher risk of splash, consider double-gloving.[1][2]
Eyes & Face Safety glasses or goggles and face shieldSafety glasses with side shields or chemical splash goggles are essential.[3] A face shield should be used in conjunction with glasses or goggles when there is a significant risk of splashing.[2][3]
Body Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls may be necessary.[4]
Respiratory Not generally requiredRespiratory protection is not typically required under normal handling conditions with adequate ventilation.[5] However, if handling as a powder or if aerosols may be generated, a risk assessment should be performed to determine if a respirator (e.g., N95) is necessary.[3]
Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Handling Environment:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Storage: Upon receipt, store the compound desiccated at -20°C.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Inert Atmosphere: To minimize air exposure, especially for stock solutions, consider keeping the compound under an inert gas like argon or nitrogen.[6]

2.2. Preparation of Stock Solutions:

  • Dispensing: this compound may be a low-melting solid, which can be difficult to weigh and dispense directly. To facilitate handling, it is recommended to prepare a stock solution.[6]

  • Solvent Selection: Dissolve the reagent in a suitable, dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6]

  • Solution Handling: Use small-volume, non-coring syringes to dispense the stock solution to minimize exposure to air and moisture.[6][7] Cap the stock solution vial with a septum for easy and safe access.[6]

2.3. Experimental Use:

  • Buffer Selection: When using this reagent in aqueous solutions, use non-amine-containing buffers at a pH of 7-9, such as PBS (phosphate-buffered saline), carbonate/bicarbonate, or borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they can compete in certain reactions.[6]

  • Reaction Quenching: Be aware of the reactivity of the propargyl and Boc groups. The Boc group is sensitive to acidic conditions and can be cleaved.[8][9] The propargyl group can undergo various reactions, including click chemistry. Plan quenching and work-up procedures accordingly.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all unused material, contaminated solutions, and disposable labware (e.g., pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the chemical waste in accordance with federal, state, and local environmental control regulations.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

    • Contaminated packaging should also be disposed of as hazardous waste.[5]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills:

    • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[5]

    • Large Spills: For larger spills, evacuate the area. Wear appropriate PPE and contain the spill. Prevent the product from entering drains.[5] Shovel the material into a suitable container for disposal.

Experimental Workflow and Signaling Pathway Diagrams

To provide further value, the following diagrams illustrate a typical experimental workflow for using a bifunctional linker like this compound and a conceptual signaling pathway relevant to its application in targeted protein degradation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Receive and Store This compound at -20°C B Equilibrate to Room Temperature A->B Before Use C Prepare Stock Solution (e.g., in DMSO) B->C Under Inert Atmosphere D Ligand Conjugation (e.g., to E3 ligase ligand) C->D Add to Reaction E Purification of Intermediate D->E F Conjugation to Protein of Interest Ligand E->F G Purification of Final PROTAC F->G H Characterization (e.g., LC-MS, NMR) G->H I Functional Assays (e.g., Western Blot, Cell Viability) H->I

Caption: Experimental workflow for the synthesis of a PROTAC using this compound.

G cluster_protac PROTAC-Mediated Degradation cluster_ub Ubiquitination Pathway PROTAC PROTAC (this compound based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Signaling pathway for targeted protein degradation by a PROTAC.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG14-Boc
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG14-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.